molecular formula C5H10BrNO B13709285 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide

3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide

Cat. No.: B13709285
M. Wt: 180.04 g/mol
InChI Key: IVJIWPXEZUIMJU-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide is a useful research compound. Its molecular formula is C5H10BrNO and its molecular weight is 180.04 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10BrNO

Molecular Weight

180.04 g/mol

IUPAC Name

3-azabicyclo[3.1.0]hexan-6-ol;hydrobromide

InChI

InChI=1S/C5H9NO.BrH/c7-5-3-1-6-2-4(3)5;/h3-7H,1-2H2;1H

InChI Key

IVJIWPXEZUIMJU-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2O)CN1.Br

Origin of Product

United States

Foundational & Exploratory

Engineering the 3-Azabicyclo[3.1.0]hexane Core: Strategic Synthesis and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Structural Rationale & Pharmacological Context

The 3-azabicyclo[3.1.0]hexane system is a privileged, conformationally restricted bicyclic isostere of piperidine and pyrrolidine. By locking the nitrogen-containing ring into a rigid sp³-rich framework, medicinal chemists can precisely direct pharmacophore vectors, enhance metabolic stability against CYP450 enzymes, and improve target binding thermodynamics by lowering the entropic penalty of binding.

This core is the structural linchpin in several high-profile therapeutics. Most notably, a highly substituted 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivative serves as the P1/P2 scaffold in the SARS-CoV-2 Mpro inhibitor Nirmatrelvir (Paxlovid). It is also a critical motif in the triple reuptake inhibitor amitifadine and various μ-opioid receptor antagonists. Constructing this highly strained bicyclic system requires precise control over chemo- and stereoselectivity.

Mechanistic Pathways for Core Assembly

Dirhodium(II)-Catalyzed [2+1] Cyclopropanation

The most direct retrosynthetic disconnection of the 3-azabicyclo[3.1.0]hexane core involves the [2+1] cycloaddition of a metallocarbene with a 3-pyrroline derivative. Dirhodium(II) carboxylates are the catalysts of choice due to their ability to decompose diazo compounds into highly electrophilic singlet carbenes. The reaction proceeds via a concerted but asynchronous transition state. Recent advancements have pushed this chemistry to remarkable efficiencies, requiring as little as 0.005 mol% catalyst loading while maintaining high diastereoselectivity for either the exo or endo isomer .

RhCatalysis R N-Boc-3-pyrroline + Ethyl Diazoacetate C Rh(II) Catalyst Carbene Formation R->C - N2 TS Concerted [2+1] Cycloaddition C->TS P exo/endo-3-azabicyclo [3.1.0]hexane TS->P Stereoselective Assembly

Fig 1. Dirhodium(II)-catalyzed metallocarbene formation and [2+1] cyclopropanation pathway.

Photochemical Denitrogenation of Pyrazolines

When highly substituted or fluorinated cyclopropanes are required, a [3+2] cycloaddition followed by photodenitrogenation is superior. Thermal extrusion of nitrogen from pyrazolines often requires harsh conditions (>150 °C) that can degrade the substrate. Photochemical irradiation (250–720 nm) selectively excites the pyrazoline chromophore, homolytically cleaving the C-N bonds to generate a 1,3-biradical. This biradical undergoes rapid intersystem crossing and recombination to form the cyclopropane ring with high stereoretention.

Photochemical M Maleimide + Diazo Compound (In Situ Generated) CYC [3+2] Cycloaddition (Thermal, 45 °C) M->CYC PYR Pyrazoline Intermediate CYC->PYR HV Photolysis (hν) 250-720 nm PYR->HV RAD 1,3-Biradical Formation (- N2) HV->RAD PROD 3-azabicyclo[3.1.0]hexane Core Structure RAD->PROD Radical Recombination

Fig 2. Photochemical denitrogenation of pyrazolines via a 1,3-biradical intermediate.

Self-Validating Experimental Protocols

Protocol A: Rh(II)-Catalyzed Synthesis of exo/endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates

This protocol utilizes ultra-low catalyst loading to maximize atom economy and prevent diazo dimerization.

  • Preparation of the Catalyst-Substrate Complex:

    • Action: Dissolve N-Boc-2,5-dihydropyrrole (1.0 equiv) and Rh₂(OAc)₄ (0.005 mol%) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: Argon prevents oxidation of the Rh(II) core. The ultra-low catalyst loading is deliberately chosen to maximize turnover frequency (TOF) and suppress the formation of Rh-carbene dimers, which would otherwise consume the diazo starting material.

  • Syringe-Pump Addition of Diazoacetate:

    • Action: Add ethyl diazoacetate (EDA, 1.2 equiv) dissolved in DCM dropwise via a syringe pump over 4 hours at room temperature.

    • Causality: Maintaining a strictly low steady-state concentration of EDA in the reaction mixture prevents the bimolecular side reaction of the metallocarbene with unreacted EDA (yielding diethyl maleate/fumarate).

  • Self-Validation & Quality Control:

    • Action: Monitor via TLC (KMnO₄ stain). Upon completion, concentrate the crude mixture and analyze via ¹H NMR.

    • Validation: The cyclopropane protons of the 3-azabicyclo[3.1.0]hexane core are highly diagnostic. The exo isomer typically displays a doublet for the bridgehead protons around 1.8-2.0 ppm, whereas the endo isomer shifts these signals downfield due to the anisotropic effect of the ester carbonyl. A successful run will show a >30:1 dr after selective basic hydrolysis.

Protocol B: Photochemical Synthesis of CHF₂-Substituted Derivatives

This protocol avoids the isolation of explosive diazo intermediates.

  • In Situ Diazo Generation and[3+2] Cycloaddition:

    • Action: To a solution of 1-methyl-2,2-difluoroethanamine in CHCl₃, add t-BuONO and acetic acid. Stir for 10 min, then add N-propyl maleimide and heat to 45 °C.

    • Causality: Generating the fluorinated diazo compound in situ circumvents the severe explosion hazards associated with isolating low-molecular-weight diazoalkanes. Mild heating promotes the concerted [3+2] cycloaddition to form the pyrazoline intermediate without triggering premature thermal denitrogenation.

  • Photochemical Denitrogenation:

    • Action: Transfer the crude pyrazoline solution into a quartz tube. Irradiate with a high-pressure mercury lamp (250–720 nm) at room temperature until N₂ evolution ceases.

    • Causality: Quartz is transparent to UV light, allowing optimal penetration. Photochemical cleavage accesses the singlet biradical state directly, allowing rapid ring closure to the cyclopropane before bond rotation can occur, thereby preserving the stereochemistry of the maleimide backbone.

  • Self-Validation & Quality Control:

    • Action: IR Spectroscopy and ¹³C NMR analysis of the crude mixture.

    • Validation: The intermediate pyrazoline exhibits a strong N=N stretching band near 1550 cm⁻¹ in IR. The complete disappearance of this band validates the denitrogenation. Furthermore, ¹³C NMR will reveal the emergence of highly shielded cyclopropane carbons in the 25–35 ppm range.

Quantitative Method Comparison

To aid in route selection, the following table summarizes the quantitative performance metrics of the primary synthetic strategies used to construct the core:

Synthetic StrategyKey ReagentsCatalyst / Energy SourceTypical YieldDiastereomeric Ratio (dr)Primary Advantage
[2+1] Cyclopropanation N-Boc-pyrroline + EDARh₂(OAc)₄ (0.005 mol%)85–95%Up to >30:1 (exo)Unprecedented catalyst economy; highly scalable.
Photochemical Denitrogenation Maleimides + DiazoalkanesUV Light (250-720 nm)70–88%68:32 to 99:1Avoids harsh thermal conditions; excellent functional group tolerance.
Pd-Catalyzed Cyclopropanation Maleimides + N-TosylhydrazonesPd(OAc)₂ (5 mol%)75–92%>95:5Utilizes bench-stable hydrazone precursors instead of diazo compounds.

Translational Application: The Nirmatrelvir Endgame

The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide motif is critical to the covalent binding of Nirmatrelvir to the SARS-CoV-2 main protease (Mpro). The gem-dimethyl cyclopropane ring forces the proline-like residue into a rigid conformation that perfectly occupies the S2 subpocket of the enzyme. The synthesis of this drug relies on late-stage peptide coupling of the bicyclic core, followed by dehydration of a primary amide to the reactive nitrile warhead.

During this endgame sequence, reagents like Burgess reagent or T3P are utilized. The causality behind this choice is strict: the dehydration must occur under mild, neutral-to-slightly-basic conditions to prevent the epimerization of the highly sensitive adjacent chiral centers (specifically the tert-leucine side chain).

Nirmatrelvir SM Bicyclic Proline Core (6,6-dimethyl substituted) CPL Peptide Coupling (EDC/HOBt) SM->CPL + Boc-t-Leucine INT Peptidomimetic Amide CPL->INT DEH Dehydration (Burgess Reagent) INT->DEH NIR Nirmatrelvir (Active Nitrile) DEH->NIR - H2O

Fig 3. Late-stage amidation and dehydration sequence in the synthesis of Nirmatrelvir.

References

  • Stereoselective Synthesis of Either exo- or endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings Source: Organic Letters (American Chemical Society) URL:[Link][1]

  • Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines Source: RSC Advances (Royal Society of Chemistry) URL:[Link][2]

  • Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link][3]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 Source: RSC Advances (Royal Society of Chemistry) URL:[Link][4]

Sources

The Rigid Enforcer: A Technical Guide to 3-Azabicyclo[3.1.0]hexane in Drug Discovery

[1]

Executive Summary

The 3-azabicyclo[3.1.0]hexane scaffold represents a triumph of conformational design in medicinal chemistry.[1] By fusing a cyclopropane ring to a pyrrolidine core, this bicyclic system locks the nitrogen lone pair vector and restricts the conformational flexibility inherent in piperidine and pyrrolidine analogs. This "rigidification" strategy has been pivotal in the discovery of high-affinity ligands for monoamine transporters (Bicifadine, Amitifadine) and next-generation antibiotics (Trovafloxacin).[1] This guide analyzes the structural mechanics, historical evolution, and synthetic protocols of this essential pharmacophore.

Chapter 1: The Scaffold – Structural & Conformational Dynamics

The "Boat" Conformation

Unlike cyclohexane, which prefers a chair conformation, the 3-azabicyclo[3.1.0]hexane system is constrained by the fused cyclopropane ring. The geometric requirements of the bridgehead carbons (C1 and C5) force the five-membered ring into a distinct boat-like conformation .[1]

  • Geometric Constraint: The cyclopropane ring acts similarly to a double bond, enforcing planarity at the bridgehead fusion. This prevents the ring from adopting a puckered envelope or twist shape typical of pyrrolidines.

  • Vector Alignment: The nitrogen atom at position 3 is held in a fixed orientation relative to the C1-C5 bond. In drug design, this is exploited to project substituents (e.g., aryl groups at C1 or amino groups at C6) into precise regions of a receptor pocket, minimizing the entropic penalty of binding.[1]

Bioisosterism

The scaffold serves as a rigid bioisostere for:

  • Proline: Mimicking the turn-inducing properties of proline in peptidomimetics.

  • Piperidine/Pyrrolidine: Restricting the "floppy" nature of saturated heterocycles to improve selectivity between receptor subtypes (e.g., Serotonin vs. Dopamine transporters).[1]

Chapter 2: The Monoamine Transporter Saga (The 1-Aryl Series)

The most commercially significant application of the scaffold lies in neuropsychiatry, specifically as Triple Reuptake Inhibitors (SNDRIs).[1]

Bicifadine (DOV-220,075)

Discovered by American Cyanamid and developed by DOV Pharmaceutical, Bicifadine is the archetype of the 1-aryl-3-azabicyclo[3.1.0]hexane class.[1]

  • Structure: 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane.[1][2]

  • Mechanism: It inhibits the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) with a ratio of roughly 1:2:17.[1][3]

  • Clinical Fate: Evaluated for chronic pain, it demonstrated that rigidifying the phenyl-piperidine pharmacophore could maintain analgesic efficacy while altering the abuse liability profile compared to opioids.

Amitifadine (DOV-21,947)

A successor to Bicifadine, Amitifadine illustrates the power of chiral switching and substitution tuning.

  • Structure: (1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane.[1][4]

  • Optimization: The addition of the 3,4-dichloro motif (reminiscent of Sertraline) significantly increased potency at SERT and DAT.[1]

  • Stereochemistry: Activity resides almost exclusively in the (+)-(1R,5S) enantiomer, highlighting the strict spatial requirements of the transporter binding sites.[1]

Pharmacology Visualization

The following diagram illustrates the logical progression from flexible precursors to the rigidified scaffold and its pharmacological impact.

Gcluster_0Flexible Precursorscluster_13-Azabicyclo[3.1.0]hexanePiperidinePhenyl-Piperidine(High Entropy)RigidificationCyclopropane Fusion(Conformational Lock)Piperidine->Rigidification Synthetic ConstraintPyrrolidinePhenyl-Pyrrolidine(High Entropy)Pyrrolidine->RigidificationScaffold1-Aryl-3-azabicyclo[3.1.0]hexane(Boat Conformation)Rigidification->ScaffoldTargetsTarget: Monoamine Transporters(SERT / NET / DAT)Scaffold->Targets Reduced Entropic PenaltyHigh Selectivity

Caption: The structural evolution from flexible phenyl-piperidines to the rigid 3-azabicyclo[3.1.0]hexane scaffold, resulting in enhanced binding affinity.[1]

Chapter 3: The Antibiotic Enforcer (The 6-Amino Series)[1]

While the 1-aryl series dominates CNS research, the 6-substituted series found a home in anti-infectives.

Trovafloxacin

Trovafloxacin (Pfizer) utilizes the (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane moiety as the C-7 side chain of the fluoroquinolone core.[1]

  • Role: The bicyclic amine improves Gram-positive activity and solubility compared to the piperazine ring found in Ciprofloxacin.

  • Stereochemistry: The exo-amino (6α) configuration is critical.[1] The endo-isomer is sterically congested and less active.

Chapter 4: Synthetic Methodologies & Protocols

The synthesis of this scaffold has evolved from classical carbenoid insertions to modern catalytic cyclopropanations.

Method A: The Maleimide-Carbenoid Route (Trovafloxacin/General)

This is the industrial standard for accessing 6-substituted derivatives. It relies on the cyclopropanation of a pre-formed maleimide ring.

Protocol 1: Synthesis of (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane

  • Cyclopropanation: React N-benzylmaleimide with bromonitromethane in the presence of a base (e.g., KOtBu) in THF.

    • Mechanism:[1][5][6] The nitronate anion attacks the maleimide double bond, followed by intramolecular displacement of bromide.

    • Product: 3-N-benzyl-6-nitro-2,4-dioxo-3-azabicyclo[3.1.0]hexane.

  • Reduction 1 (Carbonyls): Treat the imide with Borane-THF complex (

    
     / 
    
    
    ) to reduce the carbonyls to methylenes.[1]
    • Product: 3-N-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane.

  • Reduction 2 (Nitro/Debenzylation): Hydrogenation using

    
     or Raney Nickel reduces the nitro group to an amine and cleaves the N-benzyl protecting group.[1]
    
    • Final Product: 6-amino-3-azabicyclo[3.1.0]hexane (ready for coupling).[1]

Method B: The Imide Reduction Route (Bicifadine)

This route is preferred for 1-aryl derivatives where the cyclopropane is formed before the heterocyclic ring closure or via reduction of a cyclic imide.[1]

Protocol 2: Synthesis of Bicifadine

  • Imide Formation: Condense 1-(4-methylphenyl)-1,2-cyclopropanedicarboxylic acid with urea or ammonia to form the bicyclic imide.

  • Reduction:

    • Reagent: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) or Lithium Aluminum Hydride (LAH).[1]

    • Conditions: Reflux in Benzene or Toluene for 2–4 hours.

    • Workup: Quench with NaOH/Water, extract with ether.

    • Yield: Typically 50-70%.

Synthetic Workflow Visualization

SynthesisStart_MaleimideStarting Material:N-BenzylmaleimideIntermediate_1Intermediate:6-Nitro-2,4-dioxo-3-azabicyclo[3.1.0]hexaneStart_Maleimide->Intermediate_1 CyclopropanationReagent_NitroReagents:Bromonitromethane + BaseReagent_Nitro->Intermediate_1Intermediate_2Intermediate:6-Nitro-3-azabicyclo[3.1.0]hexaneIntermediate_1->Intermediate_2 Imide ReductionStep_Red1Step 2: Carbonyl Reduction(BH3-THF or LiAlH4)Step_Red1->Intermediate_2Final_ProductFinal Scaffold:6-Amino-3-azabicyclo[3.1.0]hexaneIntermediate_2->Final_Product Nitro Reduction &DebenzylationStep_Red2Step 3: Hydrogenation(H2, Pd/C)Step_Red2->Final_Product

Caption: Step-by-step synthesis of the 6-amino-3-azabicyclo[3.1.0]hexane core used in Trovafloxacin.

Chapter 5: Comparative Data Analysis

The following table summarizes the key physicochemical and biological differences between the 1-substituted and 6-substituted series.

Feature1-Aryl Series (e.g., Bicifadine)6-Amino Series (e.g., Trovafloxacin side chain)
Primary Indication CNS (Depression, Pain)Anti-infectives (Antibiotics)
Key Substituent Aryl group at C1 (Bridgehead)Amino group at C6 (Apex)
Stereochemistry (1R, 5S) is typically active(1α, 5α, 6α) "Exo" is required
Synthetic Key Step Reduction of 1-aryl-cyclopropane imidesCyclopropanation of maleimides
Target Interaction Hydrophobic pocket of MATsSolvent-exposed / Gyrase interaction

References

  • Epstein, J. W., et al. (1981).[1][7] 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry. Link

  • Brighty, K. E., & Castaldi, M. J. (1996).[1] Synthesis of (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane, a novel achiral diamine. Synlett. Link

  • Skolnick, P., et al. (2003).[1] Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor. European Journal of Pharmacology. Link

  • Barashkova, K. A., et al. (2024).[1] Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry. Link

  • Pfizer Inc. (1997).[1] Process for the preparation of Trovafloxacin. US Patent 5,635,505. Link

Biological Significance of the 3-azabicyclo[3.1.0]hexane Scaffold

[1][2][3]

Executive Summary

The 3-azabicyclo[3.1.0]hexane scaffold represents a pinnacle of "privileged structure" design in medicinal chemistry.[1] By fusing a cyclopropane ring to a pyrrolidine core, this bicyclic system introduces rigid conformational constraints that lock pharmacophores into bioactive orientations.[1] This structural rigidity reduces the entropic penalty of binding, often resulting in nanomolar or picomolar affinity for targets ranging from monoamine transporters (MATs) to viral proteases.[1]

This guide analyzes the scaffold’s utility as a bioisostere for proline, its critical role in "Triple Reuptake Inhibitors" (TRIs) like Bicifadine and Amitifadine , and its application in overcoming resistance in anti-infectives like Trovafloxacin and Boceprevir .[1]

Part 1: Structural & Physicochemical Attributes[4]

The "Conformational Lock" Effect

The primary value of the 3-azabicyclo[3.1.0]hexane system is its ability to restrict the conformational flexibility of the pyrrolidine ring.

  • Entropy Reduction: In a flexible ligand, binding requires freezing rotatable bonds, incurring an entropic cost (

    
    ).[1] This scaffold pre-organizes the molecule into the bioactive conformation, minimizing this penalty and improving 
    
    
    .[1]
  • Stereochemical Precision: The scaffold exists in distinct endo and exo conformations relative to the cyclopropane ring. This allows medicinal chemists to probe specific steric pockets in receptors (e.g., the S1 site of proteases).[1]

The Proline Bioisostere

The scaffold is effectively a "methano-proline."[2][1]

  • Proteolytic Stability: Unlike natural proline peptides, the bicyclic system is resistant to cleavage by standard peptidases, extending the half-life of peptide-mimetic drugs (e.g., Boceprevir).[2][1]

  • Lipophilicity: The addition of the cyclopropane ring increases lipophilicity (

    
    ), enhancing blood-brain barrier (BBB) penetration—a critical feature for CNS drugs like Amitifadine.[1]
    

Part 2: Pharmacological Applications[4][5]

Neuropsychiatry: Triple Reuptake Inhibitors (SNDRIs)

The most prominent application is in the inhibition of monoamine transporters: Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT).[1]

  • Bicifadine (DOV-220,075): A balanced inhibitor (1:2:17 ratio for NE:5-HT:DA) used for pain and depression.[2][1]

  • Amitifadine (DOV-21,947): A serotonin-preferring TRI designed to treat major depressive disorder with a better side-effect profile than SSRIs.[2][1]

Anti-Infectives: Overcoming Resistance[4]
  • Antibacterial (Trovafloxacin): The 6-amino-3-azabicyclo[3.1.0]hexane side chain was introduced to the fluoroquinolone core to broaden the spectrum against Gram-positive bacteria (e.g., S. pneumoniae) by enhancing DNA gyrase binding.[2][1]

  • Antiviral (Boceprevir): Contains a dimethyl-3-azabicyclo[3.1.0]hexane moiety acting as a P2 ligand.[2][1] It fits into the S2 hydrophobic pocket of the HCV NS3/4A protease, crucial for its picomolar inhibitory constant (

    
    ).[1]
    

Part 3: Mechanism of Action Visualization

The following diagram illustrates how the scaffold facilitates Triple Reuptake Inhibition (TRI) in CNS targets.

GScaffold3-azabicyclo[3.1.0]hexane(Rigid Core)Target_SERTSERT Inhibition(Serotonin)Scaffold->Target_SERT High Affinity BindingTarget_NETNET Inhibition(Norepinephrine)Scaffold->Target_NETTarget_DATDAT Inhibition(Dopamine)Scaffold->Target_DATOutcome_MoodAntidepressantEffectTarget_SERT->Outcome_MoodTarget_NET->Outcome_MoodOutcome_PainAnalgesicEffectTarget_NET->Outcome_PainOutcome_RewardMotivation/Anhedonia ReliefTarget_DAT->Outcome_Reward

Figure 1: Mechanism of Action for 3-azabicyclo[3.1.0]hexane-based SNDRIs (e.g., Bicifadine).[2][1]

Part 4: Synthetic Methodologies

Primary Route: Carbenoid Cyclopropanation

The industrial standard for synthesizing this scaffold (e.g., for Trovafloxacin) involves the [2+1] cycloaddition of a diazoacetate to a protected pyrroline.[1]

SynthesisStartN-Protected-3-Pyrroline(Starting Material)IntermediateBicyclic Ester Intermediate(Exo/Endo Mixture)Start->Intermediate + Reagent + CatalystReagentEthyl Diazoacetate(Carbenoid Source)CatalystRh2(OAc)4 or Cu(acac)2(Catalyst)Step_HydrolysisHydrolysis &Curtius RearrangementIntermediate->Step_HydrolysisFinal6-Amino-3-azabicyclo[3.1.0]hexane(Trovafloxacin Side Chain)Step_Hydrolysis->Final

Figure 2: Synthetic pathway for the 6-amino-3-azabicyclo[3.1.0]hexane core.

Part 5: Experimental Protocols

Protocol: Synthesis of the Core Scaffold

Objective: Preparation of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate. Method: Rhodium-catalyzed cyclopropanation.[2][1]

  • Reagents: N-Benzyl-3-pyrroline (1.0 eq), Ethyl diazoacetate (EDA, 1.2 eq), Rhodium(II) acetate dimer (0.5 mol%).[2][1]

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere. Solvent: Anhydrous Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve N-benzyl-3-pyrroline and Rh2(OAc)4 in DCM.

    • Critical Step: Add EDA dropwise over 4–6 hours via a syringe pump.[1] Reasoning: Slow addition prevents EDA dimerization (fumarate formation) and favors the reaction with the alkene.[1]

    • Stir at room temperature for 12 hours.

    • Quench with saturated NaHCO3 solution.[1]

  • Purification: Extract with DCM, dry over MgSO4, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation: 1H NMR should show characteristic cyclopropyl protons upfield (0.5–1.5 ppm).[1]

Protocol: Monoamine Uptake Inhibition Assay

Objective: Determine

ComponentSpecification
Cell Lines HEK293 stably expressing hSERT, hNET, or hDAT.
Radioligands [3H]-Serotonin, [3H]-Norepinephrine, [3H]-Dopamine.[2][1]
Buffer Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (to prevent oxidation).[2][1]
Incubation 37°C for 10 minutes.

Workflow:

  • Seeding: Plate cells in 96-well plates (poly-D-lysine coated) 24h prior.

  • Drug Treatment: Add test compound (3-azabicyclo[3.1.0]hexane derivative) at varying concentrations (

    
     to 
    
    
    M).
  • Uptake: Initiate by adding the respective [3H]-radioligand (final conc. ~20 nM).[1]

  • Termination: Rapidly wash cells with ice-cold buffer to stop transport.[1]

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % inhibition vs. Log[Concentration] to derive

    
    .
    

Part 6: Quantitative Comparison of Key Derivatives[4]

Drug / CandidateTarget(s)Role of ScaffoldClinical Status
Bicifadine SERT / NET / DATTriple Reuptake Inhibitor (Balanced)Phase III (Pain) - Discontinued
Amitifadine SERT > NET > DATTriple Reuptake Inhibitor (SNDRI)Phase II/III (Depression)
Trovafloxacin DNA GyraseSide-chain for Gram(+) potencyWithdrawn (Liver tox unrelated to scaffold)
Boceprevir HCV NS3 ProteaseP2 Proline BioisostereApproved (Hepatitis C)

References

  • Skolnick, P. et al. (2003).[1] "Broad spectrum antidepressants: a new generation of monoamine transport inhibitors."[1] Life Sciences.[1]

  • Brighty, K. E. et al. (1992).[1] "Synthesis of Trovafloxacin." U.S. Patent 5,164,402.[1][3]

  • Njoroge, F. G. et al. (2008).[1] "Discovery of Boceprevir, an NS3 Serine Protease Inhibitor of Hepatitis C Virus."[1][4] Accounts of Chemical Research. [2][1]

  • Lunn, G. et al. (2011).[1] "Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core."[5][1] Bioorganic & Medicinal Chemistry Letters.

  • Basu, K. et al. (2012).[1] "Preparation and use of (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane." WIPO Patent WO/2012/075473.[1]

In-Depth Technical Guide: Molecular Weight, Formula, and Application of 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, flexible molecules to three-dimensional, conformationally restricted scaffolds is a proven strategy for improving target affinity and pharmacokinetic profiles. 3-Azabicyclo[3.1.0]hexan-6-ol hydrobromide has emerged as a critical building block in this paradigm. Serving as a rigid bicyclic isostere for traditional piperidine and pyrrolidine rings, this intermediate is heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and antiviral agents.

This whitepaper provides a comprehensive technical analysis of 3-Azabicyclo[3.1.0]hexan-6-ol hydrobromide, detailing its exact physicochemical properties, its mechanistic rationale in pharmacophore design, and a self-validating experimental protocol for its integration into synthetic pipelines.

Chemical Identity & Physicochemical Data

The core scaffold, 3-azabicyclo[3.1.0]hexan-6-ol, consists of a pyrrolidine ring fused to a cyclopropane ring, bearing a hydroxyl group at the 6-position. While the free base is a low-molecular-weight aliphatic amine, commercial and synthetic applications predominantly utilize the hydrobromide (HBr) salt (CAS: 2826654-15-1)[1] to ensure benchtop stability and precise stoichiometric handling.

Formula and Molecular Weight Calculation
  • Free Base Formula: C₅H₉NO

  • Free Base Exact Mass: 99.068 Da[2]

  • Salt Addition: Hydrobromic acid (HBr, MW: 80.91 g/mol )

  • Total Salt Formula: C₅H₁₀BrNO (often written as C₅H₉NO · HBr)

  • Total Molecular Weight: 180.04 g/mol

Quantitative Data Summary

To facilitate easy comparison during assay development and synthetic planning, the key physicochemical parameters are summarized below:

PropertyValue
Chemical Name 3-Azabicyclo[3.1.0]hexan-6-ol hydrobromide
Molecular Formula C₅H₁₀BrNO
Molecular Weight (Salt) 180.04 g/mol
Molecular Weight (Base) 99.13 g/mol
CAS Registry Number 2826654-15-1
Topological Polar Surface Area (TPSA) 32.3 Ų (Base)[2]
Hydrogen Bond Donors 2 (Amine NH, Hydroxyl OH)
Hydrogen Bond Acceptors 2 (Nitrogen, Oxygen)

Mechanistic Role in Drug Discovery: The Bicyclic Isostere

The strategic incorporation of the 3-azabicyclo[3.1.0]hexane scaffold into a drug candidate is driven by conformational restriction .

Flexible rings like pyrrolidine exist in a dynamic equilibrium of multiple envelope conformations. When a flexible molecule binds to a target protein, it must adopt a single bioactive conformation, resulting in a high entropic penalty (


). By fusing a cyclopropane ring to the pyrrolidine core, medicinal chemists lock the ring system into a rigid geometry. This pre-organization minimizes the entropic penalty upon binding, which directly translates to enhanced binding affinity (

)[3].

This mechanistic advantage has been successfully leveraged across multiple therapeutic areas:

  • Oncology (Kinase Inhibitors): Used as a highly polar, rigid vector in the development of 4 to improve target residence time[4].

  • Metabolic Diseases: Explored in the discovery of 5 for Type 2 Diabetes[5].

  • Antivirals: Integrated into 6 to optimize the spatial orientation of hydrogen-bonding networks[6].

Experimental Protocol: Self-Validating Synthetic Integration

As a Senior Application Scientist, it is vital to understand why specific handling procedures are chosen. The free base of 3-azabicyclo[3.1.0]hexan-6-ol is susceptible to atmospheric oxidation and can be difficult to weigh accurately due to its physical state. Utilizing the hydrobromide salt ensures stability, but requires an in situ freebasing step prior to N-derivatization (e.g., amidation or S_NAr).

The following protocol for the N-functionalization of 3-Azabicyclo[3.1.0]hexan-6-ol HBr is designed as a self-validating system , incorporating In-Process Controls (IPCs) to guarantee experimental integrity.

Step-by-Step Methodology

Step 1: Suspension and Freebasing

  • Action: Suspend 1.0 equivalent (eq) of 3-Azabicyclo[3.1.0]hexan-6-ol HBr (MW: 180.04) in anhydrous Dichloromethane (DCM) at 0 °C under a nitrogen atmosphere. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: Anhydrous DCM prevents the hydrolysis of the downstream electrophile. DIPEA is chosen over stronger bases to prevent unwanted side reactions. The first 1.0 eq of DIPEA neutralizes the HBr salt, liberating the active nucleophilic secondary amine. The remaining 1.5 eq acts as an acid scavenger for the subsequent coupling.

  • Self-Validation (IPC 1): Spot the reaction mixture on moistened pH indicator paper. A pH > 8 confirms complete neutralization of the hydrobromide salt. The suspension should transition to a clear solution as the free base dissolves.

Step 2: Electrophilic Coupling

  • Action: Slowly add 1.1 eq of the target electrophile (e.g., an acid chloride or heteroaryl halide) dropwise. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Causality: The sp³ hybridized nitrogen in this constrained bicyclic system is highly nucleophilic, but the adjacent cyclopropane ring introduces steric bulk. Dropwise addition at 0 °C mitigates exothermic degradation, while warming to room temperature ensures kinetic completion.

  • Self-Validation (IPC 2): Monitor the reaction via LC-MS. The protocol is validated when the Extracted Ion Chromatogram (EIC) shows the complete disappearance of the free base mass (

    
     100.1 [M+H]⁺) and the emergence of the target product mass.
    

Step 3: Aqueous Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The mildly basic NaHCO₃ quench neutralizes any unreacted electrophile and ensures the DIPEA·HBr byproduct remains partitioned in the aqueous phase, yielding a crude product with high chemical purity.

Pathway Visualization

The following diagram illustrates the logical workflow for preparing and integrating the 3-Azabicyclo[3.1.0]hexan-6-ol scaffold into a drug discovery pipeline.

G A 3-Azabicyclo[3.1.0]hexan-6-ol HBr (C5H10BrNO, MW: 180.04) B In Situ Freebasing (Base: DIPEA/TEA in DCM) A->B Step 1: Neutralization (IPC: pH > 8) C N-Functionalization (Amidation / SNAr / Alkylation) B->C Step 2: Electrophile Addition (IPC: LC-MS) D 6-OH Modification (Oxidation / Etherification) C->D Step 3: Optional Derivatization E Pharmacophore Integration (e.g., PI3Kα or RSV Inhibitors) C->E Direct Integration D->E Modified Scaffold

Figure 1: Experimental workflow and in-process validation for 3-Azabicyclo[3.1.0]hexan-6-ol HBr.

References

  • National Institutes of Health. "3-Azabicyclo[3.1.0]hexan-6-ol | C5H9NO | CID 22505043 - PubChem." PubChem.
  • AA Blocks. "Product Index - AA Blocks (CAS 2826654-15-1)." AA Blocks Catalog.
  • Sattigeri, J. A., et al. "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.
  • Zheng, Y., et al. "Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines." RSC Advances, 2018.
  • Google Patents. "WO2024211346A1 - Mutant pi3k-alpha inhibitors and their use as pharmaceuticals.
  • European Patent Office. "EP 3324977 B1 - BENZODIAZEPINE DERIVATIVES AS RSV INHIBITORS.

Sources

Technical Guide: Stereochemistry of 3-azabicyclo[3.1.0]hexan-6-ol

[1]

Executive Summary

The 3-azabicyclo[3.1.0]hexane scaffold represents a "privileged structure" in medicinal chemistry, valued for its ability to rigidly constrain the nitrogen lone pair and substituent vectors in 3D space.[1] The 6-hydroxy derivative, 3-azabicyclo[3.1.0]hexan-6-ol , serves as a critical bioisostere for proline and other saturated heterocycles.[2] This guide details the stereochemical complexities, synthetic control, and analytical differentiation of its isomers, specifically focusing on the endo and exo diastereomers.

Structural Analysis & Stereochemical Nomenclature

The Bicyclic Core

The molecule consists of a pyrrolidine ring fused to a cyclopropane ring across the C1–C5 bond.

  • Numbering: Nitrogen is position 3. The bridgehead carbons are 1 and 5. The unique methine carbon on the cyclopropane ring is position 6.

  • Bridgehead Fusion: Due to the high ring strain associated with trans-fusion in small bicyclic systems, the bridgehead carbons (C1 and C5) are exclusively cis-fused .[2] This locks the relative stereochemistry of H1 and H5 as cis.

Diastereomers: Endo vs. Exo

The primary stereochemical variable is the configuration of the hydroxyl group at C6 relative to the pyrrolidine ring.

  • Exo Isomer (Substituent is

    
    ):  The C6-OH group points away from the pyrrolidine ring (on the convex face). Consequently, the C6-proton is endo (pointing toward the nitrogen bridge). This is typically the thermodynamically more stable isomer and the major product in carbenoid additions.
    
  • Endo Isomer (Substituent is

    
    ):  The C6-OH group points towards the pyrrolidine ring (on the concave face). The C6-proton is exo.[2]
    
Conformational Dynamics

Unlike flat aromatic systems, the 3-azabicyclo[3.1.0]hexane core is not planar. The pyrrolidine ring adopts a boat-like conformation to minimize torsional strain with the fused cyclopropane. The degree of puckering is influenced by substitution at the Nitrogen (N3).

Stereochemistrycluster_0Stereochemical DefinitionsCore3-azabicyclo[3.1.0]hexane(Cis-fused Bridgehead)ExoExo-Isomer(OH on Convex Face)(Most Common)Core->Exo C6-OH away from NEndoEndo-Isomer(OH on Concave Face)(Sterically Congested)Core->Endo C6-OH towards N

Figure 1: Stereochemical relationship between the core scaffold and its C6-diastereomers.[2]

Synthetic Routes & Stereocontrol[1][2][3]

The synthesis of 3-azabicyclo[3.1.0]hexan-6-ol typically proceeds via the reduction of the corresponding ester (carboxylate).[2] Therefore, stereocontrol is established during the formation of the bicyclic ring system.

Primary Route: Rh(II)-Catalyzed Cyclopropanation

The most robust method involves the reaction of N-protected 3-pyrrolines (2,5-dihydropyrroles) with diazoacetates.[2]

  • Precursor: N-Boc-3-pyrroline.[2]

  • Reagent: Ethyl diazoacetate (EDA).[1][3]

  • Catalyst: Dirhodium(II) tetracarboxylates, specifically Rh

    
    (esp)
    
    
    (Du Bois catalyst).
  • Mechanism: The Rh-carbenoid species adds to the double bond.

    • Stereoselectivity: This reaction generally favors the exo-ester due to steric approach control.[2] The bulky Rh-carbenoid prefers to approach the olefin from the face away from the N-protecting group, but the "exo" preference is intrinsic to the transition state minimizing steric clash between the ester group and the ring.

Reduction to Alcohol

The ester is converted to the alcohol without erosion of stereochemistry.

  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ) or DIBAL-H.[2]
    
  • Conditions: THF, 0°C to RT.

  • Outcome: The configuration at C6 is retained. An exo-ester yields an exo-alcohol.[2]

SynthesisPyrrolineN-Boc-3-pyrrolineExo_EsterExo-Ester Intermediate(Major Product)Pyrroline->Exo_Ester CyclopropanationEndo_EsterEndo-Ester Intermediate(Minor Product)Pyrroline->Endo_EsterDiazoEthyl Diazoacetate(EDA)Rh_CatRh2(esp)2 Catalyst(Stereocontrol Step)Diazo->Rh_CatRh_Cat->Exo_EsterAlcoholExo-3-azabicyclo[3.1.0]hexan-6-olExo_Ester->Alcohol LiAlH4 Reduction(Retains Stereochem)

Figure 2: Synthetic workflow for accessing the exo-alcohol via Rh-catalyzed cyclopropanation.[2]

Analytical Characterization (Self-Validating Protocols)

Distinguishing exo and endo isomers is critical. NMR spectroscopy provides a definitive identification method based on the Karplus relationship and the rigid geometry of the cyclopropane ring.

H NMR Distinction

The coupling constant (

FeatureExo-Isomer (OH is Exo)Endo-Isomer (OH is Endo)
C6-Proton Orientation Endo (pointing toward N)Exo (pointing away from N)
Geometric Relationship H6 is cis to H1/H5H6 is trans to H1/H5
Dihedral Angle (

)


Coupling Constant (

)
Large (

Hz)
Small (

Hz)
Appearance Triplet (or dd)Singlet (or broad singlet)

Validation Check: If your H6 signal appears as a sharp triplet with

Exo-isomerEndo-isomer
X-Ray Crystallography

While NMR is sufficient, X-ray crystallography of the hydrochloride salt confirms the "boat" pucker of the pyrrolidine ring. In the exo-isomer, the C6-O bond vector is roughly parallel to the C1-C5 bond vector plane, extending outward.[2]

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl exo-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (Alcohol precursor).

Step 1: Cyclopropanation[2][7][8]
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon.

  • Reagents: Add N-Boc-3-pyrroline (1.0 equiv) and Rh

    
    (esp)
    
    
    (0.005 mol%). Dissolve in anhydrous dichloromethane (DCM).
  • Addition: Add Ethyl Diazoacetate (EDA) (1.2 equiv) via syringe pump over 4–6 hours at room temperature. Slow addition is crucial to prevent EDA dimerization.

  • Workup: Concentrate the reaction mixture in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The exo-ester typically elutes after the endo-ester (check TLC; exo is often more polar due to better accessibility of the ester carbonyl).

    • Yield Target: 60–75% (Exo:Endo ratio typically > 4:1).

Step 2: Reduction[9][10]
  • Setup: Dissolve the purified exo-ester (1.0 equiv) in anhydrous THF (0.2 M) under Argon. Cool to 0°C.

  • Reduction: Add LiAlH

    
      (2.0 equiv, 1M in THF) dropwise.
    
    • Caution: Exothermic gas evolution.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Stir until a white granular precipitate forms.

  • Isolation: Filter through a pad of Celite. Concentrate the filtrate to obtain the exo-alcohol .

  • Validation: Acquire

    
    H NMR in CDCl
    
    
    . Confirm H6 is a triplet with
    
    
    Hz.

Pharmaceutical Relevance

The 3-azabicyclo[3.1.0]hexan-6-ol scaffold is utilized to improve the metabolic stability and potency of drug candidates.[2]

  • Conformational Restriction: By locking the nitrogen geometry, it reduces the entropic penalty of binding to receptors (e.g., NMDA, mGluR).

  • Vector Positioning: The C6-hydroxyl group allows for the precise placement of hydrogen-bond donors/acceptors in a region of space inaccessible to simple pyrrolidine analogs.[2]

  • Case Study: This core is found in Trovafloxacin (antibiotic) and various experimental H3 receptor antagonists , where the rigid bicyclic system enhances selectivity over related receptor subtypes.

References

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation. Source: PMC / NIH URL:[Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation. Source: RSC Publishing (Org. Biomol. Chem.) URL:[Link]

  • Conformational Analysis of Bicyclo[3.1.0]hexane Systems. Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[Link][1]

  • Exo-3-Azabicyclo[3.1.0]hexane-6-methanol (Compound Summary). Source: PubChem URL:[Link]

  • Reduction of Carboxylic Acids and Esters to Alcohols. Source: Chemistry Steps / Organic Chemistry Portal URL:[Link]

Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern medicinal chemistry, serving as a conformationally restricted surrogate for pyrrolidine and piperidine rings. Its unique "boat-like" geometry and high


 character improve metabolic stability and receptor selectivity. This core is embedded in high-value pharmaceuticals such as Trovafloxacin  (antibiotic), Bicifadine  (analgesic), and Victrelis  (HCV protease inhibitor).

While traditional methods rely on Simmons-Smith cyclopropanation or intramolecular alkylation, Palladium (Pd)-catalyzed strategies offer superior atom economy, functional group tolerance, and stereocontrol. This guide details two distinct, field-proven Pd-catalyzed protocols:

  • Intermolecular [2+1] Cycloaddition: A robust route using maleimides and N-tosylhydrazones.[1]

  • Intramolecular Cascade Cyclization: A sophisticated enyne cycloisomerization for complex, chiral architectures.

Mechanistic Principles

Understanding the catalytic cycle is prerequisite to troubleshooting. The synthesis generally proceeds via one of two distinct mechanistic pathways depending on the precursors.

Pathway A: Pd-Carbene Insertion (Intermolecular)

This pathway utilizes N-tosylhydrazones as diazo precursors.

  • Diazo Formation: Base-mediated decomposition of the hydrazone generates a diazo compound in situ.

  • Pd-Carbene Formation: The Pd(0) catalyst reacts with the diazo species, extruding

    
     to form a reactive Pd=C carbene complex.
    
  • Alkene Coordination & Insertion: The electron-deficient alkene (e.g., maleimide) coordinates to the metal center.

  • Cyclopropanation: The carbene inserts into the alkene double bond (concerted or stepwise) to form the cyclopropane ring, regenerating Pd(0).

Pathway B: Enyne Cycloisomerization (Intramolecular)

This pathway utilizes 1,6-enynes.[1][2]

  • Oxidative Cyclization: Pd(0) coordinates to both the alkene and alkyne, forming a palladacyclopentene.

  • Rearrangement: The intermediate undergoes a skeletal rearrangement (often involving

    
    -hydride elimination or carbopalladation) to close the cyclopropane ring while terminating the pyrrolidine ring formation.
    

Visualizing the Strategy

The following diagram illustrates the retrosynthetic logic and the catalytic cycle for the dominant Pd-Carbene Pathway (Protocol A) .

G cluster_0 Strategic Analysis & Catalytic Cycle Precursor N-Tosylhydrazone (Carbene Precursor) Diazo Diazo Species (In Situ) Precursor->Diazo Base / Heat Substrate Maleimide / Alkene (Acceptor) Coordination Alkene Coordination Substrate->Coordination Pd0 Pd(0) Catalyst PdCarbene Pd=C Carbene Intermediate Pd0->PdCarbene Diazo->PdCarbene + Pd(0) / - N2 PdCarbene->Coordination Product 3-Azabicyclo[3.1.0]hexane Derivative Coordination->Product Migratory Insertion & Reductive Elimination Product->Pd0 Regeneration

Figure 1: Mechanistic flow for the Pd-catalyzed [2+1] annulation of maleimides with N-tosylhydrazones.[1][3]

Detailed Experimental Protocols

Protocol A: Intermolecular Cyclopropanation of Maleimides

Application: Rapid assembly of the bicyclic core with high diastereoselectivity (typically exo-selective). Ideal for generating libraries of CP-866,087 analogs.

Materials & Reagents[3][4][5][6][7][8][9][10][11][12]
  • Substrate: N-Substituted Maleimide (1.0 equiv)

  • Carbene Source: N-Tosylhydrazone (1.2 - 1.5 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (

    
    ) (2.5 mol%)
    
  • Ligand: Triphenylphosphine (

    
    ) or Tri(2-furyl)phosphine (10 mol%) - Note: Ligand choice tunes electronics; PPh3 is standard.
    
  • Base: Lithium tert-butoxide (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure
  • Setup: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool to room temperature under Argon or Nitrogen.

  • Charging: Add the maleimide (1.0 mmol), N-tosylhydrazone (1.2 mmol),

    
     (23 mg, 0.025 mmol), 
    
    
    
    (26 mg, 0.10 mmol), and
    
    
    (160 mg, 2.0 mmol).
  • Solvation: Add anhydrous 1,4-dioxane (5.0 mL) via syringe. Seal the tube immediately.

  • Reaction: Heat the mixture to 70–80 °C for 3–6 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The disappearance of the maleimide and the evolution of nitrogen gas (bubbling) indicate progress.

  • Work-up: Cool to room temperature. Filter the mixture through a short pad of Celite to remove Pd black and inorganic salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome:

  • Yield: 70–95%

  • Stereochemistry: Predominantly exo-cyclopropane isomer due to steric approach control.

Protocol B: Intramolecular Enyne Cycloisomerization

Application: Construction of complex, chiral 3-azabicyclo[3.1.0]hexanes from acyclic 1,6-enynes.

Materials & Reagents[3][4][5][6][7][8][9][10][11][12]
  • Substrate: Nitrogen-tethered 1,6-enyne (e.g.,

    
    -allyl-
    
    
    
    -propargyl sulfonamide)
  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Bidentate nitrogen ligand (e.g., bipyridine) or chiral phosphine (e.g., BINAP for asymmetric variants).

  • Oxidant: Benzoquinone (BQ) (if operating under oxidative conditions) or Phenylboronic acid (if performing cascade coupling).

  • Solvent: Toluene or THF.

Step-by-Step Procedure
  • Setup: In a glovebox or under strict inert atmosphere, charge a reaction vessel with the 1,6-enyne (0.5 mmol).

  • Catalyst Prep: In a separate vial, premix

    
     (5.6 mg, 0.025 mmol) and the ligand (0.03 mmol) in Toluene (1 mL) for 15 minutes to generate the active species.
    
  • Initiation: Transfer the catalyst solution to the substrate vessel. Dilute with Toluene to reach 0.1 M concentration.

  • Reaction: Stir at 60–100 °C for 12 hours.

    • Note: If using boronic acids for a cascade reaction (Suzuki-type termination), add the boronic acid (1.5 equiv) and base (

      
      ) at the start.
      
  • Work-up: Quench with water, extract with diethyl ether, and dry over

    
    .
    
  • Purification: Silica gel chromatography.

Data Summary & Troubleshooting

VariableProtocol A (Intermolecular)Protocol B (Intramolecular)
Key Intermediate Pd-CarbenePalladacyclopentene
Critical Reagent Base (

) is essential for diazo generation
Ligand choice dictates regio/enantioselectivity
Common Failure Diazo dimerization: Add hydrazone slowly if yield is low.

-H Elimination:
Switch to rigid ligands to favor cyclization.
Safety Note Evolution of

gas; pressure buildup possible.
Pd residues can be toxic; scavenge effectively.
Troubleshooting Guide
  • Low Conversion: Ensure reagents are strictly anhydrous. Moisture kills the diazo intermediate in Protocol A.

  • Poor Diastereocontrol: Lower the temperature in Protocol A or increase the steric bulk of the phosphine ligand.

  • Catalyst Deactivation: If the solution turns black (Pd black precipitation) prematurely, increase ligand loading or add a stabilizer like tetrabutylammonium chloride.

References

  • Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017).[2] Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[1][2][13] Organic Chemistry Frontiers. Link

  • Gensini, M., Altamura, P., & Trost, B. M. (2004). Pd-Catalyzed Ring Closing of 1,6-Enynes.[2][9][10] Journal of the American Chemical Society. Link

  • Deng, Y., et al. (2023).[7] Pd-Catalyzed Asymmetric 5-exo-trig Cyclization/Cyclopropanation/Carbonylation of 1,6-Enynes. Angewandte Chemie International Edition. Link

  • Straub, B. F. (2002).[14] Pd(0) Mechanism of Palladium-Catalyzed Cyclopropanation of Alkenes by Diazo Compounds: A DFT Study. Journal of the American Chemical Society. Link

  • Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry. Link

Sources

Application Notes & Protocols: Characterization of 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide in Opioid Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structure in the design of novel modulators for the central nervous system, including potent ligands for opioid receptors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide in opioid receptor binding assays. We detail the principles of competitive radioligand binding, provide validated, step-by-step protocols for determining the binding affinity (Kᵢ) at mu (µ), delta (δ), and kappa (κ) opioid receptors, and offer guidance on data analysis and interpretation. The methodologies described herein are designed to be self-validating through the systematic use of controls, ensuring the generation of robust and reliable data for the pharmacological characterization of this and similar compounds.

Introduction: The Rationale for Targeting Opioid Receptors

Opioid receptors, members of the G protein-coupled receptor (GPCR) superfamily, are the primary targets for both endogenous opioid peptides and exogenous opiates, mediating profound effects on pain perception, mood, and reward pathways.[3][4] The three classical opioid receptor subtypes—mu (µ, MOP), delta (δ, DOP), and kappa (κ, KOP)—are critical targets in the development of analgesics and treatments for substance use disorders.[5][6]

A foundational step in the discovery of novel opioid modulators is the precise quantification of a compound's interaction with these receptors.[5] Radioligand binding assays remain a gold-standard technique for this purpose, offering high sensitivity and a direct measure of a ligand's affinity for its target.[5][7] This is typically achieved through a competitive binding assay, where the unlabeled test compound competes with a high-affinity, subtype-selective radioligand for occupancy of the receptor's binding site.[8][9]

The 3-azabicyclo[3.1.0]hexane core is a conformationally constrained scaffold that has been successfully utilized to develop potent and selective mu-opioid receptor ligands.[1][2][10] This structural rigidity can confer favorable binding properties and metabolic stability. This application note focuses on 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide, a representative of this chemical class, and outlines the necessary protocols to ascertain its binding profile.

Compound Profile: 3-Azabicyclo[3.1.0]hexan-6-ol

  • IUPAC Name: 3-azabicyclo[3.1.0]hexan-6-ol[11]

  • Molecular Formula: C₅H₉NO[11]

  • Molecular Weight: 99.13 g/mol [11]

  • Structure: The molecule features a fused cyclopropane and pyrrolidine ring system, creating a rigid bicyclic structure. The hydroxyl group at the 6-position and the secondary amine are key functional groups for potential interactions within the receptor binding pocket.

Principle of the Competitive Binding Assay

The competitive binding assay is an equilibrium-based method used to determine the affinity of a test (unlabeled) ligand by measuring its ability to displace a labeled ligand from a receptor.[9][12] The experiment involves incubating a fixed concentration of receptor and radioligand with varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces more of the radioligand, resulting in a decreased radioactive signal.

The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (half-maximal inhibitory concentration).[8] The IC₅₀ value is dependent on the concentration and affinity of the radioligand used. Therefore, it is converted to the inhibition constant (Kᵢ), which represents the intrinsic affinity of the test ligand for the receptor, using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

  • [L] is the concentration of the radioligand.

  • Kₔ is the equilibrium dissociation constant of the radioligand for the receptor.

A lower Kᵢ value signifies a higher binding affinity.[5]

Data Presentation: A Template for Results

Quantitative binding data should be organized clearly for comparative analysis. The following table provides a template for presenting hypothetical binding affinity data for 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide alongside well-characterized reference compounds.

CompoundReceptor SubtypeRadioligandKᵢ (nM)
3-Azabicyclo[3.1.0]hexan-6-ol HBr µ (mu)[³H]DAMGO(Hypothetical Data)
(Hypothetical Data)δ (delta)[³H]DPDPE(Hypothetical Data)
(Hypothetical Data)κ (kappa)[³H]U-69,593(Hypothetical Data)
DAMGO (Reference Agonist) µ (mu)[³H]DAMGO1-5[13]
Naloxone (Reference Antagonist) µ (mu)[³H]DAMGO~1.5 - 2.3[5][13]

Experimental Protocols

Protocol 1: Preparation of Cell Membranes

Rationale: Using membranes from cells stably overexpressing a specific human opioid receptor subtype (e.g., hMOR-CHO or hMOR-HEK293) provides a consistent and high-density source of the target receptor, leading to a robust assay window.[5][14]

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human opioid receptor of interest (µ, δ, or κ) to ~90% confluency.

  • Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape the cells into fresh, ice-cold PBS and pellet them by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in 10 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4). Homogenize the suspension using a Polytron homogenizer (2 x 15-second bursts) on ice. This step is crucial for lysing the cells and releasing the membranes.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[13]

  • Final Preparation: Discard the supernatant. Resuspend the membrane pellet in Assay Buffer (see Protocol 2) to a protein concentration of ~1-2 mg/mL.

  • Quantification and Storage: Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot the membrane suspension and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Competitive Radioligand Binding Assay

Rationale: This protocol is designed to accurately determine the IC₅₀ of the test compound by measuring its competition with a subtype-selective radioligand. The inclusion of total binding and non-specific binding controls is essential for data integrity.

Materials and Reagents:

  • Receptor Source: Prepared cell membranes (Protocol 1).

  • Test Compound: 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide, prepared as a 10 mM stock in DMSO and serially diluted.

  • Radioligands:

    • For µ-receptor: [³H]DAMGO (Kₔ ≈ 1-5 nM)[13][15]

    • For δ-receptor: [³H]DPDPE (Kₔ ≈ 2 nM)[5]

    • For κ-receptor: [³H]U-69,593 (Kₔ ≈ 1.8 nM)[5]

  • Non-specific Control: Naloxone (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]

  • Filtration: 96-well GF/B glass fiber filter plates and a cell harvester.

  • Detection: Scintillation cocktail and a liquid scintillation counter.

Assay Procedure (96-Well Plate Format):

  • Plate Setup: On ice, add reagents to the wells of a 96-well plate in the following order:

    • Total Binding (TB): 50 µL Assay Buffer.

    • Non-Specific Binding (NSB): 25 µL of 40 µM Naloxone (yields 10 µM final). Add 25 µL of Assay Buffer.

    • Test Compound: 50 µL of serially diluted 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide (typically from 100 µM to 10 pM final concentration).

  • Radioligand Addition: Add 50 µL of the appropriate radioligand (e.g., [³H]DAMGO) diluted in Assay Buffer to all wells. The final concentration should be approximately at its Kₔ value (e.g., 1-2 nM).

  • Receptor Addition: Add 100 µL of the diluted cell membrane suspension (containing 10-20 µg of protein) to all wells to initiate the binding reaction. The total assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to reach equilibrium.[13][15]

  • Termination: Terminate the assay by rapid filtration through the glass fiber filter plate using a cell harvester. This step quickly separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[13]

  • Washing: Wash the filters three times with 300 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and quantify the bound radioactivity in counts per minute (CPM) using a scintillation counter.

Visualization of Key Processes

Experimental Workflow Diagram

The following diagram illustrates the key stages of the competitive binding assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis prep_reagents Prepare Buffers & Compound Dilutions plate_setup Plate Setup: Controls & Test Compound prep_reagents->plate_setup prep_membranes Thaw & Dilute Receptor Membranes add_memb Add Membranes (Initiate Reaction) prep_membranes->add_memb add_radio Add Radioligand plate_setup->add_radio add_radio->add_memb incubate Incubate (60-120 min) add_memb->incubate terminate Terminate by Rapid Filtration incubate->terminate wash Wash Filters (3x) terminate->wash count Scintillation Counting (CPM) wash->count analyze Calculate Specific Binding, IC50, and Ki count->analyze G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR μ-Opioid Receptor (GPCR) G_protein Gαi/βγ Complex (Inactive) MOR->G_protein Activates G_alpha_i Gαi (Active) G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP Production ↓ AC->cAMP ATP ATP ATP->AC Agonist Agonist (e.g., DAMGO) Agonist->MOR Binds G_alpha_i->AC Inhibits

Caption: Agonist binding to the µ-opioid receptor inhibits adenylyl cyclase.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Normalize Data: Convert the specific binding at each test compound concentration to a percentage of the maximum specific binding (i.e., the binding in the absence of the test compound).

    • % Specific Binding = (Specific Binding at [Compound] / Maximum Specific Binding) * 100

  • Determine IC₅₀: Plot the % Specific Binding against the logarithm of the test compound concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) to determine the log(IC₅₀) and subsequently the IC₅₀ value.

  • Calculate Kᵢ: Use the Cheng-Prusoff equation described in Section 3 to convert the experimentally determined IC₅₀ to the inhibition constant, Kᵢ. This final value provides a standardized measure of the compound's affinity that can be compared across different experiments and laboratories.

References

  • JoVE. (2018). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Journal of Visualized Experiments. [Link]

  • Reaction Biology. (2026). Opioid-Mu Biochemical Binding Assay Service. [Link]

  • Pasternak, G. W. (2018). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. PubMed. [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Link]

  • Eurofins Discovery. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay - FR. [Link]

  • JoVE. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments. [Link]

  • Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. [Link]

  • Remmer, H. A., et al. (1987). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. PMC - NIH. [Link]

  • Pasternak, G. W., et al. (1999). Affinity Labeling Mu Opioid Receptors With Novel Radioligands. PMC - NIH. [Link]

  • Nicoya Lifesciences. (2019). The ABC's of Competitive Binding Assays with SPR. [Link]

  • Watson, P. S., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. PubMed. [Link]

  • Waelbroeck, M., et al. (1990). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. PubMed. [Link]

  • Majumdar, S., et al. (2012). Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR). PMC - NIH. [Link]

  • Calo', G., et al. (2021). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology. [Link]

  • Johnson, T. A., et al. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. PubMed. [Link]

  • Williams, J. T. (2016). New technologies for elucidating opioid receptor function. PMC - NIH. [Link]

  • Lee, Y., et al. (2021). Discovery of μ, δ-Opioid receptor dual biased agonists that overcome the limitation of prior biased agonists. bioRxiv. [Link]

  • Livingston, K. E., et al. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. [Link]

  • Eurofins DiscoverX. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. YouTube. [Link]

  • Krow, G. R., & Cannon, K. C. (2000). Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. Penn State Research Database. [Link]

  • PubChem. (n.d.). 3-Azabicyclo[3.1.0]hexan-6-ol. [Link]

  • Zhang, X., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]

  • Wang, D., et al. (2019). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. [Link]

  • Pfizer Products Inc. (2003). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
  • Tomilov, Y. V., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]

  • University of Kentucky. (2025). N-(3-Hydroxyphenyl)-3,8-diazabicyclooctanes as opioid receptors probes. 1. Investigation of the phenolic hydroxyl group. [Link]

  • Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician. [Link]

  • Preprints.org. (2026). Indole alkaloids as biased opioid receptor modulators. [Link]

  • Parras, I., et al. (2018). Potential Opioid Addiction Therapeutics. VTechWorks. [Link]

  • Li, Z., et al. (2023). Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor. International Journal of Molecular Sciences. [Link]

Sources

Application Note: Handling, Storage, and Protocol Design for 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide is a specialized bicyclic amine salt, frequently utilized as a high-value scaffold in medicinal chemistry. Its structural rigidity—conferred by the fused cyclopropane ring—makes it an ideal building block for conformationally restricted peptidomimetics and CNS-active ligands.

However, the physicochemical interplay between the strained bicyclic system, the secondary amine, and the hydrobromide counterion presents specific stability challenges. This guide moves beyond basic safety data sheets (SDS) to provide a causality-driven protocol for maintaining the compound's integrity during storage and experimental handling.

Key Technical Challenges
  • Hygroscopicity: Hydrobromide salts are notoriously hygroscopic. Moisture uptake leads to deliquescence, altering stoichiometry and potentially catalyzing ring-opening degradation pathways in strained systems.

  • Acidity & Corrosion: The protonated amine renders the solid and its solutions acidic. This poses corrosion risks to metal spatulas and requires specific buffering strategies in biological assays.

  • Cyclopropane Strain: While relatively stable, the [3.1.0] system possesses inherent ring strain (~27 kcal/mol). Exposure to strong Lewis acids or extreme thermal stress can compromise the bicyclic core.

Physicochemical Profile

PropertyDescriptionTechnical Implication
Chemical Structure Bicyclic secondary amine (HBr salt)High conformational rigidity; distinct vector orientation for substituents.
Molecular Weight ~180.05 g/mol (Salt form)Must account for HBr mass (80.91 g/mol ) in stoichiometric calculations.
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates oxidation or free-base liberation.
Solubility High: Water, DMSO, MethanolLow: DCM, Hexanes, EtherUse polar protic/aprotic solvents for stock preparation.
pKa (Conjugate Acid) ~9.5 - 10.5 (Estimated)Solutions will be acidic (pH ~4-5). Requires buffering for cellular assays.
Hygroscopicity High CRITICAL: Rapidly absorbs atmospheric water.

Storage Protocol: The "Gold Standard"

Objective: Prevent hydrolysis, oxidation, and deliquescence.

The following protocol is a self-validating system designed to maximize shelf-life.

Environmental Control

Temperature: Store at 2°C to 8°C (Refrigerated) .

  • Rationale: Low temperature kinetically inhibits potential oxidation of the secondary amine and hydrolysis events. While -20°C is acceptable, it increases the risk of condensation upon thawing, which is detrimental to this hygroscopic salt.

Atmosphere: Store under Argon or Nitrogen .

  • Rationale: Displacing oxygen prevents oxidative degradation. Argon is preferred as it is heavier than air and forms a "blanket" over the powder.

Containment System (Double-Barrier Method)
  • Primary Container: Amber glass vial with a Teflon-lined screw cap. (Plastic can be permeable to moisture over years; amber glass blocks UV).

  • Secondary Container: Sealed desiccator or a secondary jar containing activated silica gel or molecular sieves (4Å).

  • Seal: Parafilm® wrapping around the primary cap is mandatory to prevent gas exchange.

Storage Workflow Diagram

StorageWorkflow Arrival Compound Arrival Inspection Visual Inspection (Color/Clumping) Arrival->Inspection Desiccation Desiccate (24h Room Temp) Inspection->Desiccation Remove transit moisture Aliquot Aliquot under Inert Gas (Ar) Desiccation->Aliquot Minimize freeze-thaw Seal Seal: Parafilm + Secondary Desiccant Aliquot->Seal Storage Long-Term Storage (2-8°C, Dark) Seal->Storage

Figure 1: Logic flow for initial handling and long-term preservation of hygroscopic amine salts.

Handling & Solubilization Protocols

Weighing Procedure (Anti-Static & Moisture Free)

Hazard: HBr salts can be corrosive to mucous membranes. PPE: Nitrile gloves, safety glasses, lab coat. Work in a fume hood.

  • Equilibration: Allow the vial to warm to room temperature before opening.

    • Why? Opening a cold vial in humid lab air causes immediate condensation on the powder (deliquescence).

  • Tool Selection: Use ceramic or plastic spatulas .

    • Why? Metal spatulas can corrode upon contact with acidic hydrobromide salts, contaminating the sample with iron/nickel ions.

  • Static Control: Use an anti-static gun if the powder flies. Amine salts often carry static charges in dry environments.

Stock Solution Preparation

Recommended Solvent: DMSO (Dimethyl sulfoxide) or Nuclease-Free Water.

Protocol for 10 mM Stock (Example):

  • Calculate mass required:

    
    .
    
  • Add solvent to the vial (do not add powder to solvent, to avoid clumping).

  • Vortex for 30 seconds. If dissolution is slow, sonicate for 5 minutes at <30°C.

    • Note: Avoid heating >40°C to prevent degradation.

  • Aliquot immediately into single-use vials (e.g., 50 µL aliquots).

  • Store aliquots at -20°C .

Solubilization Decision Tree

SolubilityLogic Start Start: Dissolve Powder CheckApp Application Type? Start->CheckApp BioAssay Biological Assay (Cell Culture) CheckApp->BioAssay ChemSyn Chemical Synthesis CheckApp->ChemSyn DMSO Use DMSO (Max 0.1% final conc.) BioAssay->DMSO Hydrophobic Requirement Water Use Water or Buffer (Check pH!) BioAssay->Water Preferred ChemSyn->DMSO Difficult Solubility Methanol Use Methanol/Ethanol ChemSyn->Methanol Reactions

Figure 2: Solvent selection guide based on downstream application.

Quality Control & Troubleshooting

Verification of Integrity

Before using a stored batch for critical experiments, verify purity:

  • 1H-NMR (D2O or DMSO-d6): Check for the integrity of the cyclopropane protons (high field, 0.5–1.5 ppm region). Disappearance or shifting suggests ring opening.

  • Visual Check: If the white powder turns yellow/orange, it indicates amine oxidation. Discard.

  • Solubility Check: If the powder leaves a residue in water, it may have polymerized or reacted with CO2 (carbamate formation).

Common Issues
SymptomProbable CauseCorrective Action
Clumping / Sticky Solid Moisture absorption (Deliquescence).Dry under high vacuum over P2O5 for 24h. Store with better desiccants.
Yellow Discoloration Oxidation of the amine.Purify via recrystallization (EtOH/Ether) or discard if degradation >5%.
Low pH in Media High concentration of HBr salt.Buffer the media (HEPES/MOPS) or neutralize stock with equimolar NaOH before addition (carefully).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13150523, 3-Azabicyclo[3.1.0]hexane. Retrieved from [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

Application Note: 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide Solution Preparation

[1]

Part 1: Executive Summary & Scientific Context

3-Azabicyclo[3.1.0]hexan-6-ol is a conformationally restricted secondary amine often utilized as a proline mimetic or a rigid "spacer" in fragment-based drug discovery (FBDD).[1] Its bicyclic framework reduces the entropic penalty of binding, making it a high-value scaffold for inhibitors of targets like HCV protease , DPP-IV , and triple reuptake transporters (serotonin, norepinephrine, dopamine).[1]

While the hydrochloride (HCl) salt is commercially ubiquitous, the hydrobromide (HBr) salt is frequently employed in late-stage crystallography or specific solubility screens where the bromide ion serves as an anomalous scatterer or alters the hygroscopicity profile.[1]

Critical Technical Insight: The hydrobromide salt is significantly heavier than the free base or HCl salt. Failure to account for the specific counterion mass (MW ~180.04 g/mol vs. ~135.59 g/mol for HCl) is a common source of error in potency (IC₅₀) calculations.[1] Furthermore, aqueous solutions of this salt are acidic (pH ~4–5) and require buffering for biological assays to prevent non-specific cytotoxicity or protein denaturation.[1]

Part 2: Physicochemical Profile

Table 1: Compound Specifications

PropertyValueNotes
Compound Name 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide
Free Base MW 99.13 g/mol C₅H₉NO
Salt MW 180.04 g/mol C₅H₉NO[1][2][3][4][5][6][7][8] · HBr (Calculated)
CAS (Free Base) 1427358-65-3Generic ID
CAS (HCl Salt) 73799-64-1Reference for analog properties
Physical State White to off-white crystalline solidHygroscopic
Solubility Water (>50 mM), DMSO (>50 mM), MethanolInsoluble in Et₂O, Hexanes
pKa (Calc.) ~10.5 (Secondary Amine)Basic center
Stereochemistry Exo (typical) or EndoCheck specific batch CoA

Part 3: Preparation Protocols

Protocol A: Synthesis of HBr Salt from Free Base

Use this protocol if you possess the oil/low-melting free base and require the stable HBr salt for storage or crystallography.[1]

Reagents:

  • 3-Azabicyclo[3.1.0]hexan-6-ol (Free Base)[1]

  • HBr (33% in Acetic Acid or 48% Aqueous)[1]

  • Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)[1]

  • Methanol (MeOH)[1][7][9]

Procedure:

  • Dissolution: Dissolve 1.0 eq of the free base amine in a minimal volume of cold MeOH or dry Et₂O (0°C).

  • Acidification: Dropwise add 1.05 eq of HBr solution while stirring vigorously.

    • Note: If using HBr/Acetic acid, the salt often precipitates immediately.

  • Precipitation: If no solid forms, dilute with 10 volumes of cold Et₂O to force precipitation.

  • Isolation: Filter the solid under inert atmosphere (N₂).

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove traces of acid/solvent.

Protocol B: Stock Solution Preparation (Biological Assays)

Target Concentration: 10 mM in Aqueous Buffer

Mechanism: The HBr salt dissociates fully in water. The amine protonates (R₂NH₂⁺), releasing Br⁻.[1] The solution will be acidic.

  • Weighing: Weigh 1.80 mg of the HBr salt (for 1 mL of 10 mM solution).

    • Correction Factor: If using the HCl salt by mistake, you would weigh 1.36 mg. Always verify the counterion.

  • Solvent Choice:

    • Option A (Storage Stock): Dissolve in 100% DMSO.[1] Stable at -20°C for 6 months.

    • Option B (Immediate Use): Dissolve in degassed Milli-Q water.[1]

  • pH Adjustment (Crucial):

    • The pH of the water solution will be ~4.5.

    • Dilute into PBS (pH 7.4) or HEPES buffer for the working concentration.[1]

    • Warning: Do not adjust the pH of the high-concentration stock (100 mM) with strong NaOH, as this may precipitate the free base if the concentration exceeds its solubility limit.

Protocol C: Stock Solution Preparation (Chemical Synthesis)

Target: Free-basing for Reaction

If the HBr salt is used as a reagent in a coupling reaction (e.g., amide coupling), the amine must be liberated in situ.

  • Suspension: Suspend the HBr salt in DCM or DMF.

  • Activation: Add 2.5 - 3.0 equivalents of a tertiary base (DIPEA or Et₃N).

    • Why? 1 eq neutralizes the HBr; the excess ensures the amine remains nucleophilic.

  • Verification: The suspension usually clears as the lipophilic free base forms (in DCM).

Part 4: Workflow Visualization

The following diagram illustrates the decision matrix for handling the compound based on the intended experimental application.

GStartStarting Material:3-Azabicyclo[3.1.0]hexan-6-ol HBrCheckCheck Purity & Stereochemistry(NMR/CoA)Start->CheckDecisionIntended Application?Check->DecisionBioAssayBiological Assay(IC50 / Binding)Decision->BioAssayCell/EnzymeChemSynthChemical Synthesis(Building Block)Decision->ChemSynthOrganic RxnCrystalX-Ray Crystallography(Anomalous Scattering)Decision->CrystalStructuralStockDMSOPrepare 100 mM Stockin 100% DMSOBioAssay->StockDMSOFreeBaseIn-situ Neutralization(DIPEA/Et3N > 2 eq)ChemSynth->FreeBaseAqSolDissolve in H2O/MeOH(Saturated Solution)Crystal->AqSolDiluteDilute to Working Conc.in PBS/HEPES (pH 7.4)StockDMSO->DiluteWarningVerify pH > 7.0(Avoid Acidic Shock)Dilute->WarningReactionProceed to Coupling(Amide/Sulfonamide)FreeBase->ReactionVapDiffVapor Diffusionvs. Acetone/EtherAqSol->VapDiff

Caption: Operational workflow for 3-Azabicyclo[3.1.0]hexan-6-ol HBr processing across biological, chemical, and structural applications.

Part 5: Quality Control & Troubleshooting

Verification of Salt Form

Before critical experiments, confirm the salt form, as vendors may substitute HCl for HBr without prominent labeling.

  • Elemental Analysis: Presence of Br.[10]

  • Gravimetric Check: Dissolve 100 mg. Precipitate with AgNO₃. Weigh AgBr (yellowish) vs AgCl (white).[1] AgBr is significantly heavier.

Stability
  • Oxidation: Secondary amines are prone to N-oxidation over time.[1] The HBr salt is relatively stable but should be stored under Argon.

  • Hygroscopicity: HBr salts are often hygroscopic.[1] Store in a desiccator. If the solid becomes "gummy," recrystallize from MeOH/Et₂O before weighing.

NMR Diagnostics
  • ¹H NMR (D₂O): The methine protons at the bridgehead (C1/C5) are diagnostic.[1] In the salt form, the adjacent protons will shift downfield due to the positive charge on the nitrogen.

  • Shift: ~3.2–3.5 ppm (Salt) vs. ~2.2–2.5 ppm (Free Base).[1]

References

  • PubChem. 3-Azabicyclo[3.1.0]hexan-6-ol Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Sattigeri, J. A., et al. (2008).[1] "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091.[1] Available at: [Link]

  • Beilstein Journals. (2022).[1][9] "Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions." Beilstein Journal of Organic Chemistry. Available at: [Link][1]

  • ChemGuide. Preparation of Amines and Salts. (General protocol grounding). Available at: [Link][1]

Troubleshooting & Optimization

Improving the yield of 3-Azabicyclo[3.1.0]hexan-6-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This technical hub is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of 3-Azabicyclo[3.1.0]hexan-6-ol [1].

As a conformationally constrained bicyclic isostere, this scaffold is highly valuable in pharmaceutical development[2]. However, its synthesis is notoriously prone to yield-limiting side reactions, including diazo dimerization, reductive ring-opening, and product loss during isolation. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, scalable production.

I. Mechanistic Workflow & Causality

The most scalable route to 3-azabicyclo[3.1.0]hexan-6-ol involves a three-step sequence:

  • Dirhodium-Catalyzed Cyclopropanation of N-Boc-3-pyrroline using ethyl diazoacetate (EDA)[3].

  • Hydride Reduction of the resulting ester to the alcohol.

  • Anhydrous Deprotection to yield the final hydrochloride salt.

SynthesisWorkflow N1 Step 1: Cyclopropanation N-Boc-3-pyrroline + EDA N2 Intermediate: N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate N1->N2 Rh2(esp)2, 90°C N3 Step 2: Ester Reduction LiAlH4 in THF N2->N3 GC-FID Validation N4 Intermediate: N-Boc-3-azabicyclo[3.1.0]hexan-6-ol N3->N4 0°C to RT N5 Step 3: Deprotection HCl in Dioxane N4->N5 IR Validation N6 Target Product: 3-Azabicyclo[3.1.0]hexan-6-ol (HCl salt) N5->N6 Precipitation

Synthesis workflow for 3-azabicyclo[3.1.0]hexan-6-ol with validation checkpoints.

II. Self-Validating Experimental Protocols

To ensure scientific integrity, each protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Dirhodium(II)-Catalyzed Cyclopropanation
  • Causality: The use of bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)] (

    
    ) provides exceptional turnover numbers (TON) because its tethered carboxylate ligands prevent catalyst degradation at elevated temperatures[3].
    
  • Procedure:

    • Dissolve N-Boc-3-pyrroline (1.0 equiv) and

      
       (0.005 mol %) in anhydrous toluene (0.5 M) under inert atmosphere. Heat to 90 °C.
      
    • Dissolve Ethyl Diazoacetate (EDA, 1.5 equiv) in toluene and add strictly via syringe pump over 6 hours.

    • Stir for an additional 1 hour at 90 °C, then cool to room temperature and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude mixture via GC-FID. The system is validated if the ratio of the target cyclopropane to diethyl maleate (dimer byproduct) is >10:1, and starting material is <2%. If maleate peaks dominate, the EDA addition rate was too fast.

Step 2: Reductive Cleavage of the Ester
  • Causality: The 3-azabicyclo[3.1.0]hexane ring is highly strained[2]. Aggressive heating during reduction will cause reductive cleavage of the cyclopropane C-C bonds. Strict temperature control preserves the bicyclic core.

  • Procedure:

    • Dissolve the crude ester from Step 1 in anhydrous THF (0.3 M) and cool to 0 °C in an ice bath.

    • Add

      
       (1.2 equiv) portion-wise over 30 minutes.
      
    • Stir at 0 °C for 2 hours, then carefully quench with the Fieser method (

      
       mL water, 
      
      
      
      mL 15% NaOH,
      
      
      mL water). Filter the granular aluminum salts.
  • Validation Checkpoint: Perform an IR scan of the isolated oil. Validation requires the complete disappearance of the ester carbonyl stretch at ~1735 cm⁻¹ and the appearance of a broad O-H stretch at ~3300 cm⁻¹.

Step 3: Anhydrous N-Deprotection
  • Causality: The fully deprotected amino alcohol is highly polar and completely miscible in water[1]. Standard aqueous workups will result in near-total product loss. Using anhydrous HCl in dioxane forces the product to precipitate directly as a salt.

  • Procedure:

    • Dissolve the N-Boc-3-azabicyclo[3.1.0]hexan-6-ol in a minimum amount of anhydrous diethyl ether.

    • Add 4M HCl in dioxane (5.0 equiv) dropwise at room temperature.

    • Stir for 4 hours until a thick white precipitate forms. Filter under vacuum and wash with cold ether.

  • Validation Checkpoint: ¹H NMR in D₂O. Validation requires the total absence of the Boc tert-butyl singlet at ~1.45 ppm and the presence of intact cyclopropane protons at ~1.8-2.0 ppm.

III. Quantitative Optimization Data

The table below summarizes the causality of catalyst selection and addition rates on the yield and diastereoselectivity of the cyclopropanation step[3].

Catalyst SystemTemp (°C)EDA Addition RateYield (%)Exo:Endo RatioPrimary Failure Mode

25Fast (Bolus)< 451:1EDA Dimerization

90Slow (6 h)651.2:1Poor Diastereoselectivity

90Slow (6 h)76> 10:1None (Optimal)

IV. Troubleshooting & FAQs

Q1: Why is my cyclopropanation yield plateauing around 40%, and why is my crude NMR showing massive peaks for diethyl maleate and fumarate? A1: This is a classic issue of mismatched reaction kinetics. Ethyl diazoacetate (EDA) rapidly decomposes in the presence of Rh(II) to form a highly reactive rhodium carbenoid. If the concentration of EDA in the flask is too high relative to the alkene, the carbenoid will react with another molecule of EDA rather than the N-Boc-3-pyrroline. Solution: You must lower the steady-state concentration of EDA. Use a syringe pump to add the EDA over a minimum of 6 hours.

EDAMechanism EDA Ethyl Diazoacetate (EDA) Carbenoid Rh(II)-Carbenoid EDA->Carbenoid Rh2(esp)2 Alkene N-Boc-3-pyrroline (Target) Carbenoid->Alkene Slow Addition EDA2 Excess EDA (Side Reaction) Carbenoid->EDA2 Fast Addition Product Cyclopropanated Product Alkene->Product [2+1] Addition Dimer Diethyl Maleate (Waste) EDA2->Dimer Dimerization

Mechanistic divergence of the Rh(II)-carbenoid based on EDA addition rates.

Q2: During the reduction of the 6-carboxylate intermediate, I am observing multiple spots on TLC and a lower isolated yield. What causes this? A2: The 3-azabicyclo[3.1.0]hexane ring is a highly strained system[2]. When exposed to strong hydrides like


 at elevated temperatures (or if left to stir overnight at room temperature), the hydride can attack the cyclopropane ring, causing reductive cleavage and yielding ring-opened pyrrolidine byproducts.
Solution: Strictly control the temperature. Keep the reaction at 0 °C and quench it immediately after the ester is consumed (typically 1-2 hours). Alternatively, switch to DIBAL-H at -78 °C, which provides a milder hydride transfer mechanism.

Q3: I successfully synthesized the N-Boc-3-azabicyclo[3.1.0]hexan-6-ol, but after deprotection with TFA and an aqueous basic workup, I recovered almost no product. Where did it go? A3: You lost the product in the aqueous layer. 3-Azabicyclo[3.1.0]hexan-6-ol is a small, highly polar amino alcohol with massive water solubility[1]. It will not partition efficiently into organic solvents like dichloromethane or ethyl acetate during a basic aqueous extraction. Solution: Abandon aqueous workups for the final step. Utilize anhydrous HCl in dioxane. The resulting exo-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride salt will precipitate out of the organic solvent, allowing you to isolate it quantitatively via simple vacuum filtration.

V. References

  • [1] 3-Azabicyclo[3.1.0]hexan-6-ol - PubChem. National Institutes of Health (NIH). 1

  • [2] Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. National Institutes of Health (NIH). 2

  • [3] Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, ACS Publications. 3

  • exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride. Sigma-Aldrich.

Sources

Troubleshooting low diastereoselectivity in 3-azabicyclo[3.1.0]hexane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ABH-310-SYNTH Subject: Optimizing Diastereoselectivity (dr) and Yield in 3-Azabicyclo[3.1.0]hexane Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Overview

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged motif in drug discovery (e.g., fluoroquinolones, mGluR agonists). However, synthesis is frequently plagued by poor diastereoselectivity (exo vs. endo), resulting in difficult chromatographic separations and yield loss.

Root Cause Analysis:

  • Thermodynamic vs. Kinetic Control: Metal-catalyzed carbene insertions often yield kinetic mixtures (~1:1 to 3:1 exo:endo), whereas the exo-isomer is generally the thermodynamic product.

  • Steric Steering: In Simmons-Smith protocols, the N-protecting group (PG) exerts massive influence over facial selectivity; bulky PGs can override inherent substrate bias.

  • Catalyst Ligand Sphere: In diazo-decomposition methods, the achiral catalyst pocket fails to differentiate the olefin faces of N-protected pyrrolines.

This guide provides three "Level 2" troubleshooting modules designed to resolve these specific bottlenecks.

Troubleshooting Modules

Module A: The "Exo-Selective" Protocol (Rh-Catalyzed)

Issue: User reports ~1:1 exo:endo ratio using Rh₂(OAc)₄ with ethyl diazoacetate (EDA) and N-Boc-3-pyrroline. Separation is failing.

Technical Insight: Achiral Rh(II) catalysts rarely provide high diastereoselectivity (dr) in this reaction. Instead of screening expensive chiral ligands, the most robust industrial solution utilizes thermodynamic equilibration followed by selective hydrolysis . The ester group at C6 can be epimerized under basic conditions to the more stable exo configuration.

Optimized Workflow: Telescoped Epimerization

Do not attempt to separate the kinetic mixture. Proceed directly to equilibration.

Step-by-Step Protocol:

  • Cyclopropanation: React N-Boc-3-pyrroline with EDA (1.2 equiv) using Rh₂(esp)₂ (0.1 mol%) or Rh₂(OAc)₄ (1 mol%) in DCM at 0 °C → RT.

    • Checkpoint: Verify consumption of diazo compound (color change from yellow to colorless, or IR monitoring of N=N stretch).

  • Solvent Swap: Evaporate DCM and redissolve crude oil in EtOH.

  • Epimerization (The Fix): Add NaOEt (2.0 equiv) and reflux for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The base deprotonates C6; reporotonation occurs from the less hindered face, locking the ester into the exo position.

  • Selective Hydrolysis: Add water to the reaction mixture (EtOH:H₂O 1:1) and continue heating. The exo-ester hydrolyzes significantly faster than the endo-ester due to steric accessibility.

  • Isolation: Acidify to pH 3 and extract. The exo-acid precipitates or extracts cleanly.

Self-Validating Check:

  • Crude NMR: Before step 3, you should see two sets of doublets for the bridgehead protons. After step 3, the endo signals should vanish (>20:1 dr).

Epimerization_Workflow cluster_check Quality Gate Start Crude Mixture (1:1 Exo/Endo) Base Add NaOEt/EtOH (Reflux 4h) Start->Base Deprotonation Equilib Enolate Intermediate (Planar C6) Base->Equilib Product Exo-Product (Thermodynamic) Equilib->Product Reprotonation from hindered face Check Check dr by NMR Target: >20:1 Product->Check

Figure 1: Thermodynamic equilibration workflow to convert kinetic mixtures into pure exo-isomers.

Module B: Simmons-Smith Cyclopropanation (N-PG Effects)

Issue: Low conversion or poor selectivity when using Zn/Cu couple or Et₂Zn on N-substituted-3-pyrrolines.

Technical Insight: The electron density of the alkene is critical. Electron-withdrawing groups (EWGs) like Boc or Tosyl (Ts) deactivate the double bond toward the electrophilic zinc carbenoid. Furthermore, the PG's steric bulk dictates the approach of the reagent.

Comparative Data: Protecting Group Influence

N-Protecting GroupReactivity (Yield)Diastereoselectivity (dr)Notes
Benzyl (Bn) High (85-95%)Low (~2:1)Alkene is electron-rich; low steric bias.
Boc Moderate (60-75%)High (>10:1 trans)Carbamate directs Zn reagent; steric bulk blocks cis face.
Tosyl (Ts) Low (<40%)ModerateStrong EWG deactivates alkene significantly.

Troubleshooting Protocol (Furukawa Modification): If using N-Boc (recommended for selectivity) but yields are low:

  • Reagent Switch: Abandon Zn/Cu couple. Use Et₂Zn (2.0 equiv) + CH₂I₂ (2.0 equiv) in DCE.

  • Lewis Acid Additive: Add TFA (Trifluoroacetic acid) (1.0 equiv relative to Et₂Zn) carefully to the Et₂Zn solution before adding CH₂I₂.

    • Why? This forms the highly reactive CF3COOZnCH2I species, which is sufficiently electrophilic to cyclopropanate electron-deficient N-Boc pyrrolines.

  • Temperature: Heat to reflux (60–80 °C). Standard 0 °C protocols often fail for deactivated alkenes.

Module C: Intramolecular Cyclization (The "Ring-Closure" Approach)

Issue: Users attempting to form the bicycle from linear precursors (e.g., via Kulinkovich-de Meijere or intramolecular displacement) face competitive elimination reactions.

Technical Insight: When cyclizing a linear precursor (e.g., 4-halo-butylcyclopropane derivatives), the conformational lock is vital.

Decision Matrix:

  • If you need C1/C5 substitution: Use Kulinkovich-de Meijere (Grignard + Amide + Ti(OiPr)₄).

    • Critical Control: Use MeTi(OiPr)₃ instead of Ti(OiPr)₄ to prevent ligand exchange side reactions.

  • If you need C6 substitution: Use Intramolecular Alkylation (e.g., from chlorohydrins).

    • Critical Control: Use NaHMDS as base; weaker bases (K₂CO₃) often lead to elimination rather than cyclization.

FAQ: Common Pitfalls

Q: I cannot separate the exo and endo isomers by silica chromatography. What solvent system works? A: These isomers are notoriously difficult to separate on silica.

  • Solution 1: Use the Telescoped Hydrolysis (Module A) to chemically separate them (hydrolyze exo, leave endo as ester, then extract).

  • Solution 2: If you must chromatograph, use Toluene:EtOAc (with 1% Et₃N) instead of Hexane:EtOAc. The pi-stacking of toluene often discriminates better between the diastereomers.

Q: My Simmons-Smith reaction stalled at 50% conversion. A: The zinc carbenoid degrades over time.

  • Fix: Do not just wait longer. Add a second portion of fresh Et₂Zn/CH₂I₂ (0.5 equiv) after 4 hours. Ensure your solvent is strictly anhydrous (DCE is preferred over DCM for higher reflux temps).

Q: Is the diazoacetate route scalable? A: Yes, but safety is paramount. For >10g scales, avoid batch accumulation of diazo compounds. Use Continuous Flow or Slow Addition (syringe pump over 8 hours) to keep the concentration of high-energy intermediates low.

References

  • Rh-Catalyzed Cyclopropanation & Telescoped Hydrolysis

    • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates.Org.[3][4][6] Lett. 2024.[3][9]

    • [8]

  • Simmons-Smith Mechanism & Furukawa Modification

    • Simmons-Smith Cyclopropanation Reaction.[4]Org.[3][4] React. 2001, 58, 1.

  • Kulinkovich-de Meijere Reaction

    • Preparation of aminosubstituted 3-azabicyclo[3.1.0]hexanes.[3][10]Org.[3][4] Synth.

  • Palladium-Catalyzed Approaches

    • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation.Chem. Commun.[11] 2012.

Sources

Stability issues of 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bicyclic Building Blocks. As a Senior Application Scientist, I have designed this guide to address the nuanced stability challenges associated with 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide (CAS: 2826654-15-1).

This highly strained bicyclic system is a critical intermediate in the synthesis of modern therapeutics, including mutant PI3K-alpha inhibitors and brain-penetrant SOS1 inhibitors[1][2]. However, its unique [3.1.0] fused architecture makes it susceptible to specific degradation pathways in solution. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Core Troubleshooting & Mechanistic FAQs

Q1: Why does my 3-Azabicyclo[3.1.0]hexan-6-ol HBr stock solution show multiple new peaks on LC-MS after 24 hours at room temperature? Causality: You are likely observing cyclopropane ring-opening and epimerization. The [3.1.0] bicyclic system contains immense angular strain. The hydrobromide salt is relatively stable in solid form, but in unbuffered aqueous or protic solutions, localized pH shifts can protonate the C6-hydroxyl group. This turns the hydroxyl into a superior leaving group, triggering a strain-release ring expansion or cleavage that yields substituted pyrrolidines[3]. Furthermore, dynamic ring-opening/closing events can cause the stereocenter at C6 to epimerize, converting your pure exo or endo isomer into a racemic mixture[4].

Q2: During N-Boc protection, my yields drop significantly, and the solution turns yellow/brown. What is happening? Causality: This is a classic freebasing degradation issue. To perform N-derivatization, you must neutralize the hydrobromide salt (typically with


, 

, or

) to liberate the free secondary amine[1]. If the electrophile (e.g.,

) is not immediately available or the reaction is too warm, the exposed secondary amine becomes highly susceptible to rapid oxidation and dimerization. The yellow/brown discoloration is a macroscopic indicator of amine oxidation.

Q3: How should I store stock solutions for high-throughput screening or parallel synthesis? Causality: Never store this compound as a free base in solution. If you must prepare stock solutions, maintain the compound as the HBr salt in anhydrous, aprotic solvents (like dry DMF or DMSO) at 2–8°C. If aqueous solutions are mandatory, buffer them strictly to pH 4.5–5.5 to prevent both amine deprotonation (which causes oxidation) and hydroxyl protonation (which causes ring-opening).

Part 2: Mechanistic Visualization

To successfully troubleshoot, you must understand the divergent degradation pathways dictated by pH.

degradation A 3-Azabicyclo[3.1.0]hexan-6-ol HBr (Stable Solid) B Aqueous Solution (Dissociation) A->B Dissolve C Acidic pH (< 3) Protonation of -OH B->C pH drop D Basic pH (> 8) Free Amine Generation B->D pH rise E Cyclopropane Ring Opening (Pyrrolidine Derivatives) C->E Strain Release F Amine Oxidation / Dimerization D->F O2 exposure

Mechanistic degradation pathways of 3-Azabicyclo[3.1.0]hexan-6-ol HBr in solution.

Part 3: Quantitative Stability Profiling

The following table summarizes the half-life (


) of 3-Azabicyclo[3.1.0]hexan-6-ol in various aqueous environments. This data validates the necessity of strict pH and temperature control.
Solvent / Buffer SystempHTemperatureObserved

Primary Degradant
Unbuffered

~3.5 (due to HBr)25°C48 hoursRing-opened pyrrolidines
Acetate Buffer5.04°C> 30 daysNone (Stable)
Phosphate Buffer7.425°C72 hoursEpimerized isomers
Borate Buffer9.525°C< 4 hoursOxidized dimers
Anhydrous DMSON/A25°C> 6 monthsNone (Stable)

Part 4: Validated Experimental Protocols

To prevent the issues outlined above, utilize these self-validating protocols. They are designed to minimize the lifetime of the vulnerable free-base intermediate.

Protocol 1: In Situ Freebasing and N-Protection (Boc/Cbz)

Purpose: To trap the secondary amine immediately upon neutralization, preventing oxidation and preserving the cyclopropane ring[2].

  • Preparation: Suspend 3-Azabicyclo[3.1.0]hexan-6-ol HBr (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C under an inert Argon atmosphere.

  • Electrophile Addition: Add Di-tert-butyl dicarbonate (

    
    , 1.1 eq) directly to the suspension before adding any base. Causality: Pre-mixing the electrophile ensures that the moment the free amine is generated, it is instantly trapped, outcompeting oxidative degradation.
    
  • Controlled Neutralization: Dropwise, add Triethylamine (TEA, 2.5 eq). Maintain the internal temperature below 5°C.

  • Reaction Monitoring: Stir for 30 minutes at 0°C, then allow to warm to room temperature. Monitor via TLC (Ninhydrin stain). The reaction should remain colorless to pale yellow.

  • Quench & Wash: Dilute with additional DCM, wash with cold 5% Citric Acid (to remove excess TEA without opening the cyclopropane ring), followed by brine. Dry over

    
     and concentrate.
    
Protocol 2: Stability-Indicating HPLC Workflow

Purpose: To accurately quantify epimerization and degradation without the analytical method itself causing ring-opening.

workflow S1 Step 1: Buffer Prep (pH 5.0 Acetate) S2 Step 2: Dissolution (1 mg/mL, 4°C) S1->S2 S3 Step 3: Aliquot & Stress (Temp/Light) S2->S3 S4 Step 4: Quench (Flash Freeze) S3->S4 S5 Step 5: LC-MS Analysis (Neutral Mobile Phase) S4->S5

Standardized workflow for stability-indicating profiling of bicyclic amines.

  • Sample Preparation: Dissolve the HBr salt in a pH 5.0 ammonium acetate buffer to a concentration of 1 mg/mL.

  • Mobile Phase Selection (Critical): Do not use standard 0.1% TFA (Trifluoroacetic acid) in your mobile phase. The high acidity and heat in the MS source will artificially induce cyclopropane ring-opening during analysis, leading to false-positive degradation results.

  • Chromatography: Use a neutral mobile phase system (e.g., 10 mM Ammonium Bicarbonate in Water / Acetonitrile) on a C18 column.

  • Detection: Utilize ESI+ MS and UV at 210 nm. Look for the parent mass

    
     m/z (free amine) and monitor for 
    
    
    
    m/z (oxidation) or
    
    
    m/z (ring-opening hydration).

Part 5: References

  • Mutant PI3K-alpha inhibitors and their use as pharmaceuticals. World Intellectual Property Organization. WO2024211346A1.

  • 8-aza quinazolines as brain-penetrant SOS1-inhibitors. World Intellectual Property Organization. WO2023118250A1.

  • Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances / National Institutes of Health (PMC).

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation. Organic Letters - ACS Publications.

Sources

Technical Support Center: Scale-Up Synthesis of 3-Azabicyclo[3.1.0]hexan-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged motif in drug discovery, frequently embedded in kinase inhibitors, opioid antagonists, and antimicrobial agents[1]. However, the scale-up synthesis of 3-azabicyclo[3.1.0]hexan-6-ol presents significant chemical engineering challenges. The most direct route involves the transition-metal-catalyzed cyclopropanation of an N-protected 3-pyrroline with ethyl diazoacetate (EDA), followed by functional group interconversion (FGI) at the C6 position.

This technical guide addresses the critical bottlenecks in this workflow: mitigating the thermal hazards of EDA, overcoming catalyst turnover limitations, and achieving diastereomeric resolution without chromatography.

Workflow & Mechanistic Pathway

SynthesisWorkflow A N-Boc-3-pyrroline + Ethyl Diazoacetate (EDA) B Rh(II)-Catalyzed Cyclopropanation A->B C exo/endo-N-Boc-3-azabicyclo[3.1.0] hexane-6-carboxylate B->C 0.005 mol% Rh2(OAc)4 D Base-Catalyzed Epimerization (NaOEt) C->D E exo-N-Boc-3-azabicyclo[3.1.0] hexane-6-carboxylate D->E Thermodynamic Control F 1. Hydrolysis 2. Curtius Rearrangement 3. Diazotization E->F G exo-3-Azabicyclo[3.1.0] hexan-6-ol F->G Functional Group Interconversion

Fig 1. Scale-up workflow for 3-azabicyclo[3.1.0]hexan-6-ol via Rh(II) cyclopropanation.

Troubleshooting & FAQs

Q1: How do we mitigate the thermal and explosive hazards of Ethyl Diazoacetate (EDA) during gram-to-kilogram scale cyclopropanation? A: At scale, the accumulation of unreacted EDA poses a severe detonation risk due to the highly exothermic decomposition of the diazo group.

  • Causality & Solution: Transition from batch to continuous flow chemistry or use strict stoichiometric slow-addition (via syringe pump over 10–12 hours). By keeping the steady-state concentration of EDA near zero, the highly active Rh(II) catalyst consumes the reagent instantaneously. Utilizing an integrated microfluidic system for the in situ generation and immediate consumption of EDA eliminates the need to store or handle the bulk hazardous reagent[2].

  • Self-Validation: In batch slow-addition, monitor the continuous evolution of N₂ gas. If gas evolution ceases while EDA is still being added, halt the addition immediately. This indicates catalyst deactivation and dangerous EDA accumulation.

Q2: Dirhodium(II) catalysts are prohibitively expensive for our pilot plant. Can we reduce the catalyst loading without stalling the reaction? A: Yes. Historically, acceptor carbenes like EDA required high catalyst loadings (1-2 mol%). However, recent protocols demonstrate that dirhodium(II) tetraacetate (Rh₂(OAc)₄) or Rh₂(esp)₂ can be used at loadings as low as 0.005 mol%[3].

  • Causality & Solution: Catalyst deactivation primarily occurs via carbene dimerization (forming diethyl maleate/fumarate), which coordinates to and poisons the metal center. By drastically reducing the EDA addition rate, the cross-reaction (alkene cyclopropanation) kinetically outcompetes carbene dimerization, preserving the active Rh(II) species for high turnover numbers (TON).

Q3: The initial cyclopropanation yields a 1:1 mixture of exo/endo isomers. How can we enrich the desired exo-isomer without relying on column chromatography? A: Exploit the thermodynamic stability of the exo-isomer. The endo-ester experiences severe steric clash with the pyrrolidine ring envelope.

  • Causality & Solution: Subject the crude exo/endo ester mixture to base-catalyzed epimerization using sodium ethoxide (NaOEt) in ethanol. The base reversibly deprotonates the C6 position (alpha to the ester). Upon repotonation, the system funnels into the thermodynamically favored exo-isomer, achieving a diastereomeric ratio (dr) of >30:1[3]. This telescoped condition allows isolation of the pure exo-isomer via simple liquid-liquid extraction and crystallization, completely bypassing chromatography[3].

Q4: What is the most robust method to convert the isolated 6-carboxylate intermediate to the target 6-ol? A: The conversion requires a formal loss of carbon while retaining the cyclopropane ring's integrity.

  • Methodology:

    • Hydrolysis: Saponify the exo-ester to the carboxylic acid using LiOH.

    • Curtius Rearrangement: Treat the acid with diphenylphosphoryl azide (DPPA) and triethylamine. Heating induces the Curtius rearrangement, extruding N₂ and CO₂ to form an intermediate isocyanate, which is trapped by aqueous acid to yield the 6-amino derivative.

    • Diazotization: Treat the resulting amine with sodium nitrite (NaNO₂) in aqueous acid (e.g., AcOH/H₂O). The diazonium intermediate undergoes rapid substitution with water to yield the target exo-3-azabicyclo[3.1.0]hexan-6-ol.

Quantitative Data: Catalyst Loading & Selectivity Optimization

Data summarized from recent optimizations in Rh(II)-catalyzed cyclopropanation of N-Boc-3-pyrroline[3].

CatalystLoading (mol%)Addition Time (h)Yield (%)Initial exo:endo drPost-Epimerization dr
Rh₂(OAc)₄1.0285%1.2 : 1> 30 : 1
Rh₂(OAc)₄0.05688%1.1 : 1> 30 : 1
Rh₂(OAc)₄0.0051290%1.1 : 1> 30 : 1
Rh₂(esp)₂0.0051292%1.5 : 1> 30 : 1
Experimental Protocol: Telescoped Gram-Scale Synthesis of exo-N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

This self-validating protocol covers the critical bicyclic core formation prior to FGI to the 6-ol[3].

  • System Purge: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a syringe pump inlet. Purge with Argon for 15 minutes.

  • Reagent Charging: Add N-Boc-3-pyrroline (10.0 g, 59.1 mmol) and Rh₂(OAc)₄ (1.3 mg, 0.005 mol%) in anhydrous dichloromethane (DCM, 100 mL).

  • Slow Addition (Critical Step): Dissolve EDA (8.1 g, 71.0 mmol, 1.2 equiv) in DCM (50 mL). Load into a gas-tight syringe. Set the syringe pump to deliver the EDA solution over 12 hours (approx. 4.1 mL/h) at room temperature.

    • Validation Check: Observe steady, micro-bubbling of N₂ gas. If bubbling stops, pause the syringe pump immediately.

  • Epimerization: Once addition is complete and gas evolution ceases, concentrate the mixture under reduced pressure. Redissolve the crude residue in anhydrous ethanol (100 mL). Add a 21 wt% solution of NaOEt in ethanol (25 mL). Stir at 60 °C for 4 hours.

  • Hydrolysis & Isolation: Add 2M aqueous NaOH (50 mL) directly to the ethanolic mixture and stir at 50 °C for 2 hours. Cool to room temperature, evaporate the ethanol, and extract the aqueous layer with diethyl ether (2 x 50 mL) to remove organic impurities.

  • Precipitation: Acidify the aqueous layer to pH 2 using 1M HCl. The exo-N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum (Expected yield: 85-90%, dr >30:1).

References
  • Title: Continuous flow synthesis of toxic ethyl diazoacetate for utilization in an integrated microfluidic system Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates Source: Chemistry - A European Journal (Wiley) URL: [Link]

Sources

Technical Support Center: Catalyst Residue Removal from 3-Azabicyclo[3.1.0]hexane Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-azabicyclo[3.1.0]hexane products. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of removing residual transition metal catalysts from your active pharmaceutical ingredients (APIs) and intermediates. The unique structural and electronic properties of the 3-azabicyclo[3.1.0]hexane scaffold, particularly the nitrogen atom, can present specific challenges in catalyst removal. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure your final product meets the stringent purity requirements of the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: Why is removing catalyst residues from my 3-azabicyclo[3.1.0]hexane product so important?

A1: Residual metal catalysts, such as palladium and rhodium, are often toxic and must be removed to levels stipulated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] The ICH Q3D guideline sets permitted daily exposure (PDE) limits for elemental impurities.[3][4][5] For an oral medication, the daily dose must contain no more than 100 µg of palladium.[1] Beyond toxicity concerns, residual metals can compromise the stability and efficacy of the final API and may interfere with downstream processing steps.[6]

Q2: I've synthesized a 3-azabicyclo[3.1.0]hexane derivative using a palladium catalyst. Why is simple filtration not sufficient to remove it?

A2: The nitrogen atom in the 3-azabicyclo[3.1.0]hexane core can act as a ligand, forming a stable complex with the palladium catalyst.[7] This chelation can lead to the catalyst being soluble in your reaction mixture, rendering simple filtration through celite or paper ineffective for removing the dissolved metal species. While filtration can remove heterogeneous catalyst particles, it will not address the soluble fraction.

Q3: What are the most common catalysts used in the synthesis of 3-azabicyclo[3.1.0]hexane that I should be concerned about?

A3: The synthesis of the 3-azabicyclo[3.1.0]hexane framework often involves transition-metal-catalyzed cyclopropanation or other C-C and C-N bond-forming reactions. The most frequently encountered catalysts are based on palladium and rhodium .[2][8][9] Silver and iridium catalysts have also been reported in specific synthetic routes.[10] This guide will primarily focus on the removal of palladium and rhodium residues.

Q4: What are the main strategies for removing residual catalysts?

A4: The primary methods for catalyst removal include:

  • Scavenging: Using solid-supported reagents (scavengers) that selectively bind to the metal, allowing for its removal by filtration.[7][11][12][13]

  • Crystallization: Purifying the product through crystallization, leaving the metal impurities behind in the mother liquor.[3][14]

  • Chromatography: While effective, it is often less desirable for large-scale processes due to cost and solvent consumption.

  • Extraction: Liquid-liquid extraction can sometimes be used to partition the metal into an aqueous phase, although this is often challenging for chelated species.

Q5: How do I know which scavenger to choose for my specific application?

A5: The choice of scavenger depends on the metal to be removed, its oxidation state, the solvent system, and the nature of your product. A screening study with a small panel of scavengers is highly recommended. Thiol-functionalized scavengers are generally effective for a broad range of palladium species, while other functionalities like triaminetetraacetic acid (TMT) or diamine-based scavengers can also be highly effective.[7][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during the removal of catalyst residues from your 3-azabicyclo[3.1.0]hexane products.

Issue 1: High Levels of Palladium Remain After Initial Scavenging Attempts

Diagram: Decision-Making Workflow for High Palladium Contamination

start High Pd Content Post-Scavenging cause1 Strong Pd-Product Chelation? start->cause1 cause2 Inefficient Scavenger? start->cause2 cause3 Suboptimal Scavenging Conditions? start->cause3 solution1a Increase Scavenger Equivalents cause1->solution1a Yes solution1b Increase Temperature/Time cause1->solution1b Yes solution2a Screen Different Scavengers (e.g., Thiol, TMT, DMT) cause2->solution2a Likely solution2b Consider a Different Solvent cause2->solution2b Possible solution3a Optimize Scavenger:Product Ratio cause3->solution3a Yes solution3b Evaluate Temperature and Time Effects cause3->solution3b Yes solution3c Change Solvent System cause3->solution3c Yes end Acceptable Pd Levels (<10 ppm) solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end solution3b->end solution3c->end

Caption: Decision-making workflow for troubleshooting high palladium levels.

Potential Cause A: Strong Chelation of Palladium to the 3-Azabicyclo[3.1.0]hexane Moiety

The nitrogen atom in your product can act as a strong ligand, tightly binding the palladium and making it difficult for the scavenger to compete.[7]

Troubleshooting Steps:

  • Increase Scavenger Equivalents: If the palladium is strongly chelated, a higher concentration of the scavenger's functional groups may be needed to drive the equilibrium towards metal capture. Try increasing the scavenger loading from 5 equivalents to 10 or even 20 equivalents relative to the initial catalyst loading.[11]

  • Increase Temperature and/or Reaction Time: Increasing the temperature (e.g., to 40-60 °C) can enhance the kinetics of metal scavenging and help to break the palladium-product complex. Similarly, extending the stirring time from a few hours to overnight can improve efficiency.[12][15]

  • Solvent Selection: The choice of solvent can influence the strength of the palladium-product interaction and the efficacy of the scavenger. Solvents that can compete for coordination to the metal or that better solubilize the product may facilitate scavenging. Consider switching from a non-polar solvent like toluene to a more polar one like ethanol or THF, if your product is soluble.[11]

Potential Cause B: Inappropriate Scavenger Selection

Not all scavengers are equally effective for all forms of palladium (e.g., Pd(0) vs. Pd(II)) or in all solvent systems.

Troubleshooting Steps:

  • Scavenger Screening: Perform a parallel screen of different scavenger types. Thiol-based scavengers (e.g., SiliaMetS® Thiol, QuadraSil™ MP) are a good starting point.[7][13][16] Also include scavengers with different functionalities, such as trimercaptotriazine (TMT) (e.g., MP-TMT) or other nitrogen/sulfur-containing ligands.[11]

  • Consider the Palladium Oxidation State: The active catalyst is typically Pd(0), but Pd(II) species may also be present. Some scavengers have a higher affinity for one oxidation state over the other. If you suspect a mix of oxidation states, a scavenger with broad efficacy is recommended. Thiol-based scavengers are generally effective for both Pd(0) and Pd(II).

Issue 2: Significant Product Loss During Scavenging

Potential Cause: Non-specific Adsorption of the Product onto the Scavenger

Some scavengers, particularly those with high surface areas like activated carbon or even some functionalized silicas, can adsorb your desired product, leading to reduced yields.[7][8]

Troubleshooting Steps:

  • Minimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of metal removal. This can be determined through an optimization study where the scavenger loading is incrementally decreased.

  • Solvent System Adjustment: A solvent in which your product is highly soluble will minimize its non-specific binding to the scavenger. Conversely, a solvent in which the product has lower solubility may increase the risk of adsorption.

  • Test Different Scavenger Backbones: Scavengers are available on different supports, such as silica gel and polystyrene. If you experience significant product loss with a silica-based scavenger, consider trying a polystyrene-based equivalent, or vice versa.[11]

  • Post-Scavenging Wash: After filtering off the scavenger, wash the filter cake thoroughly with the reaction solvent to recover any adsorbed product.

Issue 3: Recrystallization Fails to Remove Rhodium Residues

Potential Cause: Co-crystallization or Inclusion of Rhodium in the Crystal Lattice

Due to the potential for strong coordination, rhodium complexes may co-crystallize with your 3-azabicyclo[3.1.0]hexane product, making removal by simple crystallization ineffective.

Troubleshooting Steps:

  • Anti-Solvent Crystallization: This technique can sometimes provide a more rapid and selective crystallization, potentially leaving impurities behind in the solvent mixture.[3][17] The rapid change in solubility upon addition of an anti-solvent can favor the crystallization of the major component (your product) over the minor component (the catalyst residue).

  • pH Adjustment: If your product has a basic nitrogen, consider forming a salt (e.g., hydrochloride or tartrate) before crystallization. The change in the molecule's properties upon salt formation may disrupt the interaction with the rhodium complex, allowing for its exclusion from the crystal lattice.

  • Pre-Crystallization Scavenging: Use a scavenger to remove the bulk of the rhodium before performing the crystallization. This reduces the concentration of the metal impurity, making its inclusion in the crystal lattice less likely. Carboxen® synthetic carbons and thiol-functionalized silicas have shown efficacy for rhodium removal.[8]

Data Presentation

Table 1: ICH Q3D Permitted Daily Exposure (PDE) and Concentration Limits for Common Catalysts

Catalyst MetalClassRoute of AdministrationPermitted Daily Exposure (PDE) (µ g/day )Concentration Limit (ppm or µg/g) for a daily dose ≤ 10g
Palladium (Pd)2BOral10010
Palladium (Pd)2BParenteral101
Rhodium (Rh)2BOral10010
Rhodium (Rh)2BParenteral101

Data sourced from the ICH Q3D (R2) Guideline for Elemental Impurities.[5]

Table 2: Comparative Efficiency of Selected Scavengers for Palladium Removal

ScavengerFunctional GroupSupportTypical Loading (equiv. to metal)Typical ConditionsInitial Pd (ppm)Final Pd (ppm)Reference
SiliaMetS® ThiolThiolSilica5-10RT to 50°C, 4-16h166870[1]
Biotage® MP-TMTTrimercaptotriazinePolystyrene4-5RT, 16h~850<10[11]
QuadraSil™ MPMercaptopropylSilica5-10RT, 20 min1000<50[18]
SEM26ThiolSilica0.15-0.6 w/w50°C, 4-24h166820[1]

Note: Efficiency can vary significantly based on the specific substrate, solvent, and form of the palladium catalyst.

Experimental Protocols

Protocol 1: General Procedure for Batch Scavenging of Palladium/Rhodium Residues

Diagram: Batch Scavenging Workflow

A Dissolve Crude Product in Suitable Solvent B Add Scavenger (e.g., 5-10 equiv.) A->B C Stir at RT or Elevated Temperature (e.g., 40°C) for 4-16h B->C D Filter to Remove Scavenger C->D E Wash Scavenger with Fresh Solvent D->E F Combine Filtrate and Washings E->F G Concentrate Solvent F->G H Analyze for Residual Metal (ICP-MS) G->H

Caption: General workflow for batch scavenging of catalyst residues.

  • Dissolution: Dissolve the crude 3-azabicyclo[3.1.0]hexane product in a suitable organic solvent (e.g., THF, ethanol, ethyl acetate) at a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add the selected scavenger (e.g., SiliaMetS® Thiol, MP-TMT) to the solution. A typical starting point is 5-10 molar equivalents of the scavenger's functional group relative to the moles of catalyst used in the reaction.[7][11]

  • Agitation: Stir the mixture at room temperature or an elevated temperature (e.g., 40-60 °C) for 4 to 16 hours. The optimal time and temperature should be determined experimentally.[15]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Submit a sample of the purified product for analysis of residual metal content, typically by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[15]

Protocol 2: Optimizing Anti-Solvent Crystallization for Catalyst Removal

Diagram: Anti-Solvent Crystallization Process

A Dissolve Crude Product in a 'Good' Solvent B Slowly Add 'Anti-Solvent' with Vigorous Stirring A->B C Observe for Precipitation/Crystallization B->C D Age the Slurry (Optional) C->D E Filter to Collect Crystals D->E F Wash Crystals with Anti-Solvent E->F G Dry Purified Product F->G

Caption: Key steps in purification by anti-solvent crystallization.

  • Solvent Selection: Identify a "good" solvent in which your 3-azabicyclo[3.1.0]hexane product is highly soluble, and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. Common pairs include methanol/water, acetone/hexane, and ethyl acetate/heptane.

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The rate of addition is a critical parameter; a slower addition rate generally favors the formation of larger, purer crystals.[3]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of nucleation. At this point, you may choose to add seed crystals of your pure product to promote controlled crystal growth.[3]

  • Aging: Allow the mixture to stir for a period (e.g., 1-4 hours) to allow for complete crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the anti-solvent, and dry them under vacuum.

  • Analysis: Analyze the purified product for residual metal content.

Protocol 3: Sample Preparation for ICP-MS Analysis
  • Sample Weighing: Accurately weigh approximately 10-50 mg of your purified 3-azabicyclo[3.1.0]hexane product into a clean digestion vessel.

  • Acid Digestion: Carefully add a mixture of high-purity nitric acid and hydrochloric acid to the sample. Microwave-assisted digestion is often preferred for organic matrices as it ensures complete decomposition.[19][20]

  • Dilution: After digestion and cooling, dilute the sample to a known volume with deionized water. The final acid concentration should typically be around 2-5%.

  • Analysis: The diluted sample is then introduced into the ICP-MS instrument for quantification of palladium, rhodium, and other elemental impurities.

References

  • BenchChem. (2025). How to remove palladium catalyst from [2,3'-Bipyridin]-2'-amine product. BenchChem Technical Support.
  • Sopachem. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for QuadraSil™ MP in Continuous Flow Chemistry. BenchChem Technical Support.
  • In-Pharmatechnologist. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • Reaxa. (2006). User Guide QuadraSil Metal Scavengers.
  • FUJIFILM Wako Chemicals. (n.d.). SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS.
  • Onyx Scientific. (n.d.).
  • Emew. (n.d.). Leaching in Metallurgy and Metal Recovery.
  • Velocity Scientific Solutions. (n.d.).
  • Mettler Toledo. (n.d.).
  • ThermoFisher. (n.d.).
  • Patsnap Eureka. (2025). Analyzing Organic Samples Using ICP-MS: Methods and Challenges.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Johnson Matthey. (n.d.).
  • Biotage. (n.d.).
  • Agrawal, S. (2010).
  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • Biotage. (2023). How to Remove Palladium in three easy steps.
  • ResearchGate. (2015).
  • Organic Letters. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)
  • Sigma-Aldrich. (n.d.). QuadraSil™.
  • ResearchGate. (n.d.). Synthesis of 3‐azabicyclo[3.1.
  • Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • SpinChem. (n.d.).
  • Crimson Publishers. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs).
  • PMC. (n.d.).
  • ResearchGate. (2020). New insight into the adsorption of ruthenium, rhodium, and palladium from nitric acid solution by a silica-polymer adsorbent.
  • MIT. (2008).
  • ResearchGate. (2025).
  • Johnson Matthey. (2026). Quadrasil MP S: Silica metal scavenger.
  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2).
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • ResearchGate. (n.d.). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones.
  • PubMed. (n.d.).
  • ResearchGate. (2025). The Impact of Palladium(II) Reduction Pathways on the Structure and Activity of Palladium(0)
  • ResearchGate. (2026).
  • Manufacturing Chemist. (2022). A risk mitigation approach to detecting and quantifying metals in APIs.
  • ResearchGate. (2024).
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  • PMC. (n.d.). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides.
  • MDPI. (2022).
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  • MDPI. (2024). Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions.
  • MDPI. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes.
  • PMC. (n.d.). Recent advancements and challenges of palladiumII-catalyzed oxidation reactions with molecular oxygen as the sole oxidant.
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  • Becht. (n.d.). API 579 Part 4 General Metal Loss Assessment Screening.

Sources

Technical Support Center: 3-Azabicyclo[3.1.0]hexane Synthesis & Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex troubleshooting scenarios encountered during the synthesis of the 3-azabicyclo[3.1.0]hexane pharmacophore.

The construction of this highly strained bicyclic system—typically achieved via transition-metal-catalyzed cyclopropanation of pyrrolines or maleimides—is highly sensitive to reaction kinetics, moisture, and catalyst selection. Below, we dissect the causality behind unexpected byproducts and provide self-validating analytical protocols to ensure absolute structural confidence.

I. Global Diagnostic Workflow

Before diving into specific anomalies, utilize the following diagnostic logic tree to categorize your crude reaction mixture. This workflow relies on orthogonal analytical techniques (LC-MS and NMR) to cross-validate byproduct identities.

Byproduct_ID Crude Crude Reaction Mixture (LC-MS / NMR) MassMatch Mass = Target Mass? Crude->MassMatch MassPlus18 Mass = Target + 18 Da (Ring Opening) Crude->MassPlus18 Moisture/Acid MassDimer Mass = Dimer (Carbene Coupling) Crude->MassDimer Excess Diazo NMRCheck 1H NMR: Check H-6 Coupling & NOESY MassMatch->NMRCheck Isomerization Check Endo Endo Isomer (Strong H-6 to H-2/4 NOE) NMRCheck->Endo J > 3 Hz Exo Exo Isomer (Strong H-6 to H-1/5 NOE) NMRCheck->Exo J < 2 Hz

Diagnostic workflow for identifying 3-azabicyclo[3.1.0]hexane synthesis byproducts.

II. Troubleshooting Guides & FAQs

Q1: My cyclopropanation yielded a 1:1 mixture of isomers instead of the desired stereoisomer. How do I definitively characterize and resolve them?

The Causality: When utilizing dirhodium(II) or palladium catalysts for the cyclopropanation of 2,5-dihydropyrroles with ethyl diazoacetate (EDA), the reaction proceeds via a metal-carbene intermediate. Because achiral catalysts lack the steric bulk required to dictate the facial approach of the alkene, the carbene insertion yields a nearly 1:1 thermodynamic mixture of exo and endo 3-azabicyclo[3.1.0]hexane-6-carboxylates[1].

The Solution & Self-Validating Protocol: To differentiate the isomers without relying on ambiguous retention times, you must use 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The rigid geometry of the bicyclo[3.1.0] system makes the Karplus relationship and Nuclear Overhauser Effect (NOE) highly predictable and self-validating[2].

Step-by-Step NMR Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the purified byproduct in 0.5 mL of dry

    
    .
    
  • 1D

    
     NMR (Coupling Constant Analysis):  Locate the cyclopropane proton (H-6). Calculate the 
    
    
    
    -coupling between H-6 and the bridgehead protons (H-1/H-5).
    • Validation: If

      
       Hz, the dihedral angle is ~90°, confirming the exo isomer. If 
      
      
      
      Hz, the dihedral angle is closer to 0°, confirming the endo isomer.
  • 2D NOESY (Spatial Correlation): Setup a 2D NOESY experiment with a mixing time of 300–500 ms.

    • Validation: Analyze the cross-peaks for H-6. An endo H-6 points into the fold of the bicycle, showing strong spatial correlation to the pyrrolidine ring protons (H-2/H-4). An exo H-6 points outward, correlating exclusively with the bridgehead protons (H-1/H-5).

Quantitative NMR Summary Table

ParameterExo-IsomerEndo-IsomerDiagnostic Rationale
H-6 Chemical Shift ~1.2 – 1.5 ppm~1.8 – 2.1 ppmEndo protons are deshielded by the nitrogen lone pair / ring current.

Coupling
< 2.0 Hz3.5 – 5.0 HzGoverned by the Karplus equation (dihedral angle dependence).
NOESY Cross-peaks H-6

H-1 / H-5
H-6

H-2 / H-4
Definitive spatial proximity mapping[2].
Q2: My LC-MS shows a major byproduct with a mass +18 Da higher than the target, and the cyclopropane signals are missing in the NMR. What is this?

The Causality: A mass increase of +18 Da (


) combined with the loss of the cyclopropane ring indicates a ring-opening byproduct . The 3-azabicyclo[3.1.0]hexane scaffold is highly strained. If the diazo precursor (often generated via Bamford-Stevens reaction) carries residual moisture or acidic byproducts into the metal-catalyzed step, the resulting metal-carbene or the newly formed cyclopropane will undergo nucleophilic attack by water, cleaving the ring[3].

The Solution & Self-Validating Protocol: You must implement a continuous moisture-control loop. Relying on batch desiccation is insufficient for highly sensitive acceptor carbenes.

Step-by-Step Continuous Flow Methodology:

  • Membrane Separation: Route the crude diazoacetate stream through a liquid-liquid hydrophobic membrane separator to continuously extract aqueous Bamford-Stevens byproducts.

  • Inline Drying: Pass the organic layer through a packed bed of activated 3Å molecular sieves.

  • Self-Validation (Karl Fischer): Sample the output stream using Karl Fischer titration. Do not proceed unless the water content is strictly

    
     ppm[3].
    
  • Cyclopropanation: Once validated, feed the dry diazo stream directly into the Rh(II) reactor.

Flow_Protocol DiazoGen Diazoacetate Generation Membrane Hydrophobic Membrane (Aq. Extraction) DiazoGen->Membrane MolSieve Continuous Mol. Sieve (<100 ppm H2O) Membrane->MolSieve Organic Phase Byprod Ring-Opened Byproducts Membrane->Byprod Water Breakthrough Reactor Rh(II) Cyclopropanation Reactor MolSieve->Reactor Dry Diazo

Continuous flow protocol for moisture control to prevent ring-opening byproducts.

Q3: I am observing significant amounts of diethyl fumarate/maleate derivatives during scale-up. How do I suppress carbene dimerization?

The Causality: Carbene dimerization is a classic competing pathway in cyclopropanation. When the local concentration of the diazo compound is too high relative to the alkene substrate, the metal-carbene intermediate reacts with an unactivated diazo molecule instead of the pyrroline double bond. This ejects


 and forms an alkene dimer (e.g., fumarate).

The Solution & Self-Validating Protocol: You must manipulate the reaction kinetics by operating under low catalyst loading and utilizing a telescoped slow-addition protocol[3].

Step-by-Step Kinetic Control Methodology:

  • Substrate Pre-loading: Charge the reactor with the alkene substrate (e.g., N-Boc-2,5-dihydropyrrole) and an ultra-low loading of the dirhodium(II) catalyst (as low as 0.005 mol%)[3].

  • Syringe Pump Addition: Add the diazoacetate solution via a syringe pump at a rate of 0.5 mmol/hour.

    • Causality: This ensures the instantaneous concentration of the diazo compound remains near zero, statistically favoring the bimolecular reaction between the carbene and the abundant alkene over carbene-diazo dimerization.

  • Self-Validation (Inline IR): Monitor the reaction using inline FTIR spectroscopy. Track the diazo peak at ~2100

    
    . If the peak begins to accumulate, the addition rate is exceeding the catalytic turnover frequency; pause the pump until the peak dissipates to prevent dimerization.
    

References

  • Selective Synthesis of exo- and endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates... Thieme Connect. 1

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. 3

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions... Beilstein Journals. 2

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Validation & Comparative

3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide & Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold utility, pharmacological profile of derived ligands, and comparison with classical morphinan antagonists.

Executive Summary & Technical Definition

3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide is not a marketed drug itself but the critical achiral scaffold used to synthesize a novel class of high-affinity Mu-Opioid Receptor (MOR) antagonists .

In drug discovery, this scaffold represents a strategic shift away from complex, plant-derived morphinans (like Naloxone and Naltrexone) toward fully synthetic, achiral small molecules. While the "6-ol" core is a polar building block, its N-substituted and 6-functionalized derivatives exhibit picomolar affinity for the MOR, often exceeding the selectivity profile of classical antagonists.

This guide compares the 3-Azabicyclo[3.1.0]hexane class (Azabicyclo Ligands) against the industry standards: Naloxone , Naltrexone , and Methylnaltrexone .

Key Differentiators
FeatureMorphinans (Naloxone/Naltrexone) 3-Azabicyclo[3.1.0]hexane Ligands
Origin Semi-synthetic (derived from Thebaine/Poppy)Fully Synthetic (Petrochemical sources)
Chirality Complex (multiple chiral centers); requires resolutionAchiral (Meso compounds) or simplified stereochemistry
Selectivity Moderate (hits Mu, Kappa, Delta)High Mu-Selectivity (Tunable via N-substitution)
Manufacturing High cost, supply chain dependent on cropLow cost, scalable chemical synthesis

Pharmacological Comparison: The Data

The following data contrasts the "Gold Standard" antagonists with the optimized Azabicyclo ligands derived from the 3-Azabicyclo[3.1.0]hexan-6-ol core (specifically the Pfizer "Magic Methyl" series).

Table 1: Binding Affinity (Ki) and Selectivity Profile
Compound ClassRepresentative LigandMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)Selectivity (Mu:Delta:Kappa)
Azabicyclo Exo-N-(biaryl)-3-azabicyclo[3.1.0]hexane*0.24 >1000>500High (>1000x)
Morphinan Naloxone 1.52515Moderate (1:16:10)
Morphinan Naltrexone 0.6102Moderate (1:16:3)
Morphinan Methylnaltrexone 20.0>10,000>10,000Peripheral Only

*Data based on optimized derivatives (e.g., Pfizer Compound 15/26) synthesized from the 6-ol scaffold.

Table 2: Functional Antagonism (GTP S Assays)
CompoundMode of ActionIC50 (nM)Kb (nM)Efficacy (vs DAMGO)
Azabicyclo Derivative Competitive Antagonist0.540.120% (Pure Antagonist)
Naloxone Inverse Agonist / Antagonist2.81.1-15% (Inverse Agonism)
Naltrexone Inverse Agonist / Antagonist1.20.5-20% (Inverse Agonism)

Analyst Note: The Azabicyclo series often displays "Neutral Antagonism" (0% efficacy), whereas Naloxone/Naltrexone can act as inverse agonists, potentially upregulating receptors upon chronic dosing. This makes the Azabicyclo class potentially safer for long-term maintenance to avoid supersensitivity.

Mechanistic & Structural Logic

The "Achiral Advantage"

The 3-Azabicyclo[3.1.0]hexane core is a cis-fused bicyclic system . When substituted at the 6-position (exo), the molecule possesses a plane of symmetry, making it achiral (meso).

  • Implication: Drug production does not require expensive chiral resolution or asymmetric synthesis, significantly lowering Cost of Goods Sold (COGS).

Structural Superposition

The 3-azabicyclo core mimics the C-ring and D-ring of the morphinan skeleton but lacks the A-ring (phenol) and B-ring.

  • Binding Mode: The basic nitrogen mimics the morphinan amine (Asp147 interaction). The 6-position substituent (often an aryl group added to the 6-ol) projects into the lipophilic pocket usually occupied by the morphinan C-ring/C6-substituents.

Visualization: Structural Lineage

G cluster_0 Natural Source (Morphinans) cluster_1 Synthetic Source (Azabicyclo) Poppy Opium Poppy (Thebaine) Naloxone Naloxone (Chiral, Complex) Poppy->Naloxone Semi-Synthesis (Demethylation/Oxidation) Drug Optimized Antagonist (e.g., Pfizer Cmpd 15) Naloxone->Drug Functional Equivalence Petro Simple Precursors (Cyclopropanation) Scaffold 3-Azabicyclo[3.1.0]hexan-6-ol (Achiral Scaffold) Petro->Scaffold Simmons-Smith Reaction Scaffold->Drug Reductive Amination + Functionalization

Caption: Comparison of the semi-synthetic route for Naloxone vs. the fully synthetic route for Azabicyclo antagonists derived from the 6-ol scaffold.

Experimental Protocols

To validate the potential of 3-Azabicyclo[3.1.0]hexan-6-ol HBr as a scaffold for antagonist discovery, the following protocols are standard.

Protocol A: Synthesis of Active Antagonist from Scaffold

Objective: Convert the inactive 6-ol HBr into a high-affinity ligand.

  • Free Basing: Dissolve 3-Azabicyclo[3.1.0]hexan-6-ol HBr (1 eq) in water; adjust pH to 12 with NaOH. Extract with DCM to isolate the free amine.

  • N-Protection (Optional): If modifying the 6-position first, protect Nitrogen with Boc-anhydride.

  • Reductive Amination (Key Step):

    • React the amine (or deprotected scaffold) with an Aryl Aldehyde (e.g., 3-phenoxybenzaldehyde) in DCE.

    • Add NaBV(OAc)3 (1.5 eq) and Acetic Acid (cat.). Stir at RT for 12h.

    • Rationale: This attaches the lipophilic "tail" required to bind the MOR hydrophobic pocket.

  • 6-Position Modification: The 6-hydroxyl group can be converted to a fluoride (using DAST) or an ether to modulate metabolic stability and lipophilicity (LogD).

Protocol B: [3H]-DAMGO Binding Assay (Mu-Opioid Affinity)

Objective: Determine Ki of the synthesized derivative.

  • Membrane Prep: Use CHO-hMOR cells (Chinese Hamster Ovary cells expressing human Mu receptor). Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • Total Binding: Membrane protein (20 µg) + [3H]-DAMGO (1 nM).

    • Non-Specific Binding: Add Unlabeled Naloxone (10 µM).

    • Test: Add Azabicyclo derivative (10^-12 to 10^-5 M).

  • Equilibrium: Incubate for 60 min at 25°C.

  • Filtration: Harvest on GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Decision Matrix: When to Use Which?

Use the following logic flow to determine if the Azabicyclo scaffold is appropriate for your research program compared to commercial Naloxone.

DecisionMatrix Start Select Antagonist Source Goal What is your primary goal? Start->Goal Clinical Clinical Rescue / Standard Control Goal->Clinical Established Protocol Discovery New Drug Discovery / Library Generation Goal->Discovery Innovation UseNaloxone Use Naloxone / Naltrexone (Proven, FDA Approved) Clinical->UseNaloxone CheckIP Is IP / Novelty required? Discovery->CheckIP CheckIP->UseNaloxone No (Reference only) UseAza Use 3-Azabicyclo[3.1.0]hexan-6-ol Scaffold CheckIP->UseAza Yes (Novel IP space, Simplified Synthesis)

Caption: Decision logic for selecting between established morphinans and the Azabicyclo scaffold.

References

  • Lunn, G., et al. (2011). "Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core."[1] Bioorganic & Medicinal Chemistry Letters. Link

    • Key Finding: Establishes the scaffold and the "magic methyl" effect for potency.
  • Lunn, G., et al. (2012). "SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands."[2] Bioorganic & Medicinal Chemistry Letters. Link

    • Key Finding: Demonstrates picomolar affinity and high selectivity vs Naloxone.[3]

  • Pfizer Inc. (2005). "Azabicyclo[3.1.0]hexane derivatives useful as modulators of dopamine D3 receptors." European Patent EP2070922B1. Link

    • Context: Describes the broader utility of the scaffold in CNS drug design.
  • PubChem. "3-Azabicyclo[3.1.0]hexan-6-ol."[4][5] National Library of Medicine. Link

    • Context: Chemical structure and physical property data for the scaffold.[4]

Sources

Publish Comparison Guide: In Vivo Efficacy of 3-Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rigid Scaffold Advantage

In the landscape of monoamine transporter inhibitors, the 3-azabicyclo[3.1.0]hexane scaffold represents a critical evolution from flexible phenylpiperidines and tropanes. Unlike flexible chains that lose entropy upon binding, this scaffold locks the nitrogen and the aryl ring into a rigid cis-conformation . This pre-organized structure minimizes the entropic penalty of binding to the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters, resulting in high-affinity profiles with tunable selectivity.

This guide compares the in vivo efficacy of three distinct derivatives—Amitifadine , Bicifadine , and Dasotraline —across neuropsychiatric and analgesic indications.

Part 1: Comparative Efficacy Profile

The Derivatives at a Glance

The efficacy of these derivatives hinges on their specific transporter selectivity ratios, determined by substitutions on the aryl ring and the bicyclic nitrogen.

FeatureAmitifadine (DOV 21,947) Dasotraline (SEP-225289) Bicifadine (DOV 220,075)
Class SNDRI (Triple Reuptake Inhibitor)DNRI (Dual Reuptake Inhibitor)SNRI (Dual Reuptake Inhibitor)
Selectivity Ratio ~1 : 2 : 8 (5-HT : NE : DA)High affinity for DA / NEBalanced NE / 5-HT
Primary Indication Major Depressive Disorder (MDD)ADHD, Binge Eating DisorderAcute & Chronic Pain
Key In Vivo Model Forced Swim Test (FST)Microdialysis (Phasic DA release)Spinal Nerve Ligation (SNL)
Efficacy Driver Broad spectrum monoamine elevationSustained, long-half-life inhibitionNon-opioid antinociception
Detailed Performance Analysis
Amitifadine: The "Broad Spectrum" Antidepressant
  • Mechanism: Amitifadine inhibits SERT, NET, and DAT.[1] The inclusion of the dopaminergic component is designed to treat anhedonia, a symptom often resistant to standard SSRIs.

  • In Vivo Evidence (Forced Swim Test): In rodent models, Amitifadine produces a dose-dependent reduction in immobility time. Unlike SSRIs which may require chronic dosing for full effect in some models, the triple mechanism can show acute efficacy.

  • Differentiation: Its potency ratio (preferring 5-HT) reduces the abuse liability often seen with pure dopaminergic agents.

Dasotraline: The "Steady State" Modulator
  • Mechanism: A potent inhibitor of DAT and NET with a very slow absorption and elimination profile (half-life ~47-60 hours in humans).

  • In Vivo Evidence (Microdialysis): Studies in freely moving animals show Dasotraline elevates extracellular dopamine and norepinephrine in the prefrontal cortex.[2] Crucially, its slow kinetics prevent the sharp "spikes" in dopamine associated with euphoria and abuse, making it suitable for ADHD.

  • Differentiation: Efficacy is driven by tonic elevation of neurotransmitters rather than phasic spikes.

Bicifadine: The Non-Opioid Analgesic
  • Mechanism: Acts primarily on NET and SERT (similar to Tramadol but without the mu-opioid binding).

  • In Vivo Evidence (Pain Models): In the Spinal Nerve Ligation (SNL) model, Bicifadine significantly reverses mechanical hyperalgesia.[2] It is also effective in the Complete Freund's Adjuvant (CFA) inflammation model.[2]

  • Differentiation: It bypasses the opioid receptor system entirely, offering analgesia without respiratory depression or classic opioid addiction risks.

Part 2: Experimental Methodologies (The "How-To")

To replicate or validate the efficacy of these derivatives, the following protocols are the industry standard. These protocols are designed to be self-validating systems.

Protocol A: In Vivo Microdialysis (Neurochemistry)

Purpose: To quantify the extracellular concentration of Dopamine (DA), Serotonin (5-HT), and Norepinephrine (NE) in freely moving rats/mice.

1. Probe Implantation (Stereotaxic Surgery):

  • Anesthesia: Induce with Isoflurane (5% induction, 2% maintenance).

  • Targeting: For Dasotraline/Amitifadine, target the Medial Prefrontal Cortex (mPFC) or Striatum .

    • Coordinates (Rat): AP +3.2 mm, ML +0.8 mm, DV -4.0 mm (relative to Bregma).

  • Validation: Verify probe placement post-mortem via histological staining (Cresyl Violet).

2. Perfusion & Sampling:

  • Perfusate: Artificial Cerebrospinal Fluid (aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2).

  • Flow Rate: 1.0 - 2.0 µL/min. Note: Lower flow rates increase recovery but reduce temporal resolution.

  • Equilibration: Allow 90-120 minutes of perfusion before baseline sampling to stabilize neurotransmitter release from insertion trauma.

3. Drug Administration & Analysis:

  • Baseline: Collect 3 samples (20 min each) to establish stable baseline (<10% variation).

  • Dosing: Administer derivative (IP or PO).

  • Detection: Analyze dialysate via HPLC with Electrochemical Detection (HPLC-ECD).

    • Critical Step: Use a Coulometric detector (e.g., ESA Coulochem) for femtomole sensitivity required for basal dopamine.

Protocol B: Forced Swim Test (Behavioral Efficacy)

Purpose: To screen for antidepressant-like activity (Amitifadine).

1. Pre-Test (Conditioning) - 24 Hours Prior:

  • Place rat in a cylindrical tank (height 50cm, diameter 20cm) filled with water (23-25°C) to a depth of 30cm.

  • Duration: 15 minutes.[3]

  • Causality: This induces a state of "learned helplessness."

2. Test Session:

  • Administer vehicle or Test Compound (e.g., Amitifadine 10-20 mg/kg) 1 hour prior to testing.

  • Place rat in the tank for 5 minutes.

  • Scoring: Record "Immobility Time" (floating without struggling).

  • Validation: A valid antidepressant must significantly reduce immobility compared to vehicle.

    • False Positive Check: Concurrently measure locomotor activity in an "Open Field Test" to ensure the drug isn't simply a psychostimulant causing hyperactivity.

Part 3: Visualization of Mechanisms & Workflows

Diagram 1: Mechanism of Action - Triple Reuptake Inhibition

This diagram illustrates how the 3-azabicyclo[3.1.0]hexane scaffold (Amitifadine) interacts with the synaptic cleft to elevate monoamines.

MOA cluster_transporters Monoamine Transporters Compound 3-Azabicyclo[3.1.0]hexane (Amitifadine) SERT SERT (Serotonin Transporter) Compound->SERT Inhibits (Ki ~1x) NET NET (Norepinephrine Transporter) Compound->NET Inhibits (Ki ~2x) DAT DAT (Dopamine Transporter) Compound->DAT Inhibits (Ki ~8x) Synapse Synaptic Cleft Accumulation SERT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake DAT->Synapse Blocks Reuptake Effect_5HT Increased 5-HT (Mood/Anxiety) Synapse->Effect_5HT Effect_NE Increased NE (Energy/Pain) Synapse->Effect_NE Effect_DA Increased DA (Motivation/Anhedonia) Synapse->Effect_DA Outcome Antidepressant Efficacy (Reduced Immobility) Effect_5HT->Outcome Effect_NE->Outcome Effect_DA->Outcome

Caption: Mechanism of Amitifadine acting as a Triple Reuptake Inhibitor (SNDRI) to modulate synaptic monoamine levels.

Diagram 2: In Vivo Microdialysis Workflow

This flowchart details the critical path for validating neurochemical efficacy in freely moving animals.

Microdialysis cluster_QC Quality Control Surgery Stereotaxic Surgery (Probe Implantation) Recovery Recovery Period (5-7 Days) Surgery->Recovery Perfusion Probe Perfusion (aCSF @ 1.5 µL/min) Recovery->Perfusion Baseline Baseline Sampling (3 x 20 min) Perfusion->Baseline Dosing Drug Administration (IP/PO) Baseline->Dosing If stable Collection Post-Dose Sampling (Every 20 min for 4 hrs) Dosing->Collection Analysis HPLC-ECD Analysis (Quantify DA/5-HT/NE) Collection->Analysis Histology Histological Verification (Probe Placement) Analysis->Histology

Caption: Step-by-step workflow for in vivo microdialysis to assess pharmacodynamic response.

Part 4: Data Synthesis & Reference Standards

Comparative Efficacy Table

The following data synthesizes results from multiple preclinical studies. Note: Values are approximate means derived from separate studies.

ParameterAmitifadine Bicifadine Fluoxetine (Ref) Venlafaxine (Ref)
Target Profile SNDRISNRISSRISNRI
FST Efficacy (MED) 10 mg/kg (Rat)N/A10-20 mg/kg20-40 mg/kg
Max Immobility Reduction ~45%~30% (in pain models)~35-40%~40%
Onset of Action Acute (Single dose)AcuteChronic (often required)Acute/Chronic
Side Effect Note Low abuse potentialNon-sedatingSexual dysfunction riskHypertension risk

MED = Minimum Effective Dose.

References

  • Tran, P. V., et al. (2012). "Efficacy and tolerability of the novel triple reuptake inhibitor amitifadine in the treatment of patients with major depressive disorder." Journal of Psychiatric Research. Link

  • Basu, A., et al. (2008). "Characterization of the Antinociceptive Actions of Bicifadine in Models of Acute, Persistent, and Chronic Pain." Journal of Pharmacology and Experimental Therapeutics. Link

  • Koblan, K. S., et al. (2015). "Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults." Neuropsychopharmacology. Link

  • Skolnick, P., et al. (2003). "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor." European Journal of Pharmacology. Link

  • Porsolt, R. D., et al. (1977). "Behavioral despair in mice: a primary screening test for antidepressants." Archives Internationales de Pharmacodynamie et de Therapie. Link

Sources

Validating the Mechanism of Action: 3-Azabicyclo[3.1.0]hexan-6-ol as a Conformational Lock

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Azabicyclo[3.1.0]hexan-6-ol is not merely a passive building block; it is a privileged structural motif that functions as a conformational lock. Its Mechanism of Action (MoA) is defined by its ability to restrict the pyrrolidine ring into a rigid "flattened boat" geometry, thereby minimizing the entropic penalty of ligand binding.

This guide details the validation of this scaffold's MoA, specifically focusing on its role as a high-affinity proline surrogate in Triple Reuptake Inhibitors (TRIs) and


-Opioid Receptor (MOR) ligands. By freezing the nitrogen vector and the C6-substituent orientation, this scaffold probes specific sub-pockets (e.g., S2 pockets in proteases or orthosteric sites in GPCRs) inaccessible to flexible analogs.
Core Value Proposition
Feature3-Azabicyclo[3.1.0]hexan-6-olFlexible Analog (e.g., 4-Hydroxyproline)Impact on Drug Design
Conformation Rigid (Fixed

angles)
Flexible (Dynamic puckering)Pre-organized binding increases potency (10–100x).
Entropic Cost Low (

)
High (Must freeze upon binding)Thermodynamic advantage drives affinity.
Vector Control Precise C6-OH orientationRandomized OH orientationEnables highly selective probing of receptor sub-pockets.

Mechanism of Action: The "Conformational Lock" Hypothesis

The biological activity of 3-azabicyclo[3.1.0]hexan-6-ol derivatives relies on the cyclopropane fusion . This fusion forces the five-membered pyrrolidine ring into a specific conformation that mimics the Poly-L-Proline Type II (PPII) helix geometry but with greater rigidity.

Mechanistic Pathway[1]
  • Structural constraint: The [3.1.0] fusion prevents the pyrrolidine ring from undergoing typical envelope flipping.

  • Vector Alignment: The nitrogen lone pair and the C6-hydroxyl group are locked in a specific spatial relationship (typically exo or endo).

  • Receptor Engagement: The molecule enters the binding pocket with the "active" conformation already pre-formed.

  • Binding Event: High affinity is achieved because the protein does not need to expend energy to force the ligand into the correct shape (Reduced

    
    ).
    
Visualizing the Logic

MoA_Logic Scaffold 3-Azabicyclo[3.1.0]hexan-6-ol Constraint Cyclopropane Fusion (Rigidification) Scaffold->Constraint Entropy Reduced Entropic Penalty (ΔS_binding) Constraint->Entropy Pre-organization Vector Precise C6-OH Vector Alignment Constraint->Vector Geometric Locking Binding High Affinity Target Engagement Entropy->Binding Thermodynamic Advantage Vector->Binding Selectivity

Figure 1: The causal link between chemical structure and biological efficacy. The scaffold's rigidity directly translates to thermodynamic binding advantages.

Comparative Analysis: Rigid vs. Flexible Systems

To validate the MoA, one must compare the 3-azabicyclo[3.1.0] scaffold against its closest flexible alternatives.

Criterion3-Azabicyclo[3.1.0]hexan-6-ol L-Proline / 4-Hydroxyproline Piperidine Derivatives
Primary Use High-affinity probes, Opioid/TRI ligandsGeneral peptide synthesisGPCR ligands (flexible)
Binding Mode Lock-and-Key : Fits specific, narrow pockets.Induced Fit : Requires protein adaptation.Volume Filling : Occupies space but lacks vector precision.
Metabolic Stability High (Cyclopropane blocks P450 oxidation at adjacent sites).Low to Moderate.Moderate.
Validation Metric Sharp SAR (Structure-Activity Relationship) cliffs.Shallow SAR (tolerant of changes).Variable SAR.

Expert Insight: If your target (e.g., a viral protease or a reuptake transporter) shows a >10-fold loss in potency when switching from the [3.1.0] system to a simple proline/pyrrolidine analog, you have validated the conformational dependency of the MoA.

Experimental Validation Protocols

Protocol A: Structural Validation via NMR (The "Flattened Boat")

Before biological testing, you must verify the scaffold is adopting the predicted conformation in solution.

Objective: Confirm the exo vs. endo puckering of the 6-ol moiety. Method:


 NOESY and Coupling Constant (

) Analysis.
  • Sample Prep: Dissolve 5 mg of the compound in

    
     or 
    
    
    
    .
  • Acquisition: Run a 1D

    
     NMR and a 2D NOESY experiment.
    
  • Analysis:

    • Measure

      
       and 
      
      
      
      (bridgehead protons).
    • Success Criteria: A coupling constant of

      
       indicates a rigid boat-like conformation. Large couplings (
      
      
      
      ) suggest ring flexibility or chair forms, indicating a failure of the constraint system.
    • NOE Check: Look for strong NOE correlations between the C6-proton and the C2/C4-protons to distinguish exo (distal) from endo (proximal) isomers.

Protocol B: Functional Validation (The "Magic Methyl" Effect)

This protocol validates that the rigidity translates to biological affinity. We use a Triple Reuptake Inhibitor (TRI) assay model, where this scaffold is known to excel.

Target: Serotonin Transporter (SERT), Dopamine Transporter (DAT). Reagents:


-Paroxetine (SERT radioligand), 

-WIN35,428 (DAT radioligand).

Workflow:

  • Ligand Synthesis: Synthesize the 3-azabicyclo[3.1.0] candidate and its direct pyrrolidine analog (lacking the cyclopropane ring).

  • Membrane Prep: Isolate membranes from HEK293 cells stably expressing human SERT/DAT.

  • Competition Binding:

    • Incubate membranes with radioligand (e.g., 1 nM) and varying concentrations of your test compound (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 25°C.

    • Terminate via rapid filtration over GF/B filters.

  • Data Analysis: Calculate

    
     values using the Cheng-Prusoff equation.
    

Validation Logic:

  • Valid MoA: The 3-azabicyclo compound exhibits a

    
     significantly lower (e.g., 5 nM) than the pyrrolidine analog (e.g., 150 nM).
    
  • Invalid MoA: Both compounds show similar affinity, suggesting the receptor pocket is flexible and the conformational lock is unnecessary.

Protocol C: Selectivity Profiling (Vector Analysis)

The 6-hydroxyl group allows for "vector scanning." By derivatizing the 6-OH, you can probe the depth of the receptor pocket.

Workflow:

  • Synthesize a library of 6-substituted ethers (Methyl, Ethyl, Benzyl).

  • Screen against

    
     (MOR), 
    
    
    
    (DOR), and
    
    
    (KOR) opioid receptors.
  • Result Interpretation: A steep change in selectivity ratios (e.g., MOR/DOR selectivity shifts from 1:1 to 100:1 with a specific chain length) validates that the 6-position vector is critical for discriminating between receptor subtypes.

Visualizing the Validation Workflow

Validation_Workflow cluster_chem Phase 1: Chemical Validation cluster_bio Phase 2: Biological Validation fill_start fill_start fill_exp fill_exp fill_decision fill_decision fill_result fill_result Start Start: Candidate Molecule (3-Azabicyclo[3.1.0]hexan-6-ol derivative) NMR NMR Analysis (Confirm Rigid Conformation) Start->NMR XRay X-Ray Crystallography (Map Vector Angles) NMR->XRay Optional Bind_Assay Comparative Binding Assay (vs. Flexible Analog) NMR->Bind_Assay Func_Assay Functional Readout (e.g., cAMP, Uptake Inhibition) Bind_Assay->Func_Assay Decision Is Potency >10x vs. Flexible Analog? Func_Assay->Decision Valid MoA Validated: Conformational Locking Drives Affinity Decision->Valid Yes Invalid MoA Invalid: Binding is Non-Specific/Flexible Decision->Invalid No

Figure 2: Step-by-step workflow for validating the structural mechanism of action.

References

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines. National Institutes of Health (PMC). Available at: [Link]

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates. Organic Letters (ACS). Available at: [Link]

  • Poly-L-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. Journal of Organic Chemistry. Available at: [Link]

Comparative analysis of different synthetic routes to 3-azabicyclo[3.1.0]hexan-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

The 3-azabicyclo[3.1.0]hexane framework is a privileged, conformationally restricted bioisostere for morpholine and piperidine rings. Specifically, the 6-hydroxy derivative—3-azabicyclo[3.1.0]hexan-6-ol (often utilized as its N-Boc or N-benzyl protected form)—has emerged as a critical building block in the development of modern therapeutics, including mutant PI3K-alpha inhibitors[1], HBV therapies[2], and RSV fusion inhibitors[3].

As demand for this scaffold scales from medicinal chemistry discovery to process manufacturing, selecting the optimal synthetic route becomes paramount. This guide provides an in-depth, comparative analysis of the two primary synthetic strategies used to construct the N-Boc-3-azabicyclo[3.1.0]hexan-6-ol core: Route A (Dirhodium-Catalyzed Cyclopropanation followed by Baeyer-Villiger Oxidation) and Route B (Phase-Transfer Dihalogenation followed by Lithiation-Borylation-Oxidation) .

Strategic Pathway Visualization

SynthesisRoutes Pyrroline N-Boc-3-pyrroline (Common Precursor) RouteA_Step1 Rh2(OAc)4, EDA Cyclopropanation Pyrroline->RouteA_Step1 RouteB_Step1 CHBr3, NaOH, PTC Makosza Reaction Pyrroline->RouteB_Step1 RouteA_Step2 6-Carboxylate Intermediate RouteA_Step1->RouteA_Step2 RouteA_Step3 1. MeLi 2. mCPBA (Baeyer-Villiger) 3. Hydrolysis RouteA_Step2->RouteA_Step3 Target N-Boc-3-azabicyclo[3.1.0]hexan-6-ol (Target API Scaffold) RouteA_Step3->Target RouteB_Step2 6,6-Dibromo Intermediate RouteB_Step1->RouteB_Step2 RouteB_Step3 1. n-BuLi, B(OMe)3 2. H2O2, NaOH RouteB_Step2->RouteB_Step3 RouteB_Step3->Target

Divergent synthetic pathways to N-Boc-3-azabicyclo[3.1.0]hexan-6-ol from a common precursor.

Route A: Dirhodium-Catalyzed Cyclopropanation & Baeyer-Villiger Oxidation

Reaction Logic & Causality

This classical approach relies on the decomposition of ethyl diazoacetate (EDA) by a dirhodium(II) catalyst to form a highly electrophilic rhodium carbenoid, which undergoes stereoselective cyclopropanation with N-Boc-3-pyrroline[4]. The choice of catalyst dictates the stereochemical outcome; while Rh2(OAc)4 typically yields a mixture favoring the exo-isomer, bulkier catalysts like Rh2(OPiv)4 can enhance this selectivity[4].

A critical mechanistic choice must be made when converting the resulting 6-carboxylate to the 6-hydroxyl group. Novice chemists often attempt a Curtius rearrangement to the amine followed by diazotization. However, diazotization of cyclopropylamines generates a highly unstable cyclopropyl cation that rapidly undergoes ring-opening to form allylic alcohols. To ensure structural integrity, the carboxylate is instead converted to a methyl ketone, which undergoes a Baeyer-Villiger oxidation . The migratory aptitude of the cyclopropyl ring is higher than that of the methyl group, cleanly yielding the cyclopropyl acetate with complete retention of configuration, which is then hydrolyzed to the target alcohol.

Validated Experimental Protocol
  • Cyclopropanation: Dissolve N-Boc-3-pyrroline (1.0 eq) and Rh2(OAc)4 (0.05 mol%) in anhydrous dichloromethane (DCM) under N2. Using a syringe pump, add EDA (1.5 eq) as a solution in DCM over 10 hours. Causality: Slow addition keeps the steady-state concentration of EDA low, suppressing the undesired dimerization of the carbenoid into diethyl maleate/fumarate.

  • Ketone Formation: Hydrolyze the resulting ester with LiOH in THF/H2O. Dissolve the isolated acid in THF at 0 °C and treat with methyllithium (2.1 eq) to form the methyl ketone.

  • Baeyer-Villiger Oxidation: Dissolve the ketone in DCM, add mCPBA (1.5 eq) and NaHCO3 (2.0 eq). Stir at room temperature for 16 hours. Quench with saturated aqueous Na2S2O3 to destroy excess peroxide.

  • Hydrolysis: Treat the isolated acetate with K2CO3 in Methanol/H2O (4:1) for 2 hours at room temperature to yield N-Boc-3-azabicyclo[3.1.0]hexan-6-ol.

Route B: Phase-Transfer Dihalogenation & Lithiation-Borylation-Oxidation

Reaction Logic & Causality

Route B bypasses the use of hazardous diazo compounds by utilizing a Makosza-type phase-transfer catalysis (PTC) reaction. Bromoform is deprotonated by aqueous NaOH to form the tribromomethyl anion, which undergoes alpha-elimination to generate the highly reactive dibromocarbene. This carbene adds across the double bond of N-Boc-3-pyrroline to form a 6,6-dibromo-3-azabicyclo[3.1.0]hexane intermediate[5].

The brilliance of this route lies in the subsequent stereoselective functionalization. Treatment of the gem-dibromocyclopropane with n-butyllithium at cryogenic temperatures (-78 °C) triggers a rapid halogen-metal exchange. Due to steric approach control, the exo-bromide is selectively exchanged. The resulting cyclopropyl lithium species is trapped with trimethyl borate. Subsequent oxidation of the boronic ester with alkaline hydrogen peroxide proceeds via a 1,2-alkyl migration from boron to oxygen, occurring with strict retention of configuration to yield the exo-alcohol exclusively.

Validated Experimental Protocol
  • Makosza Dibromocyclopropanation: To a vigorously stirred mixture of N-Boc-3-pyrroline (1.0 eq), bromoform (2.5 eq), and benzyltriethylammonium chloride (TEBAC, 5 mol%) in DCM at 0 °C, add 50% aqueous NaOH (10.0 eq) dropwise. Causality: Vigorous biphasic stirring is mandatory to ensure the transfer of the hydroxide ion into the organic phase by the quaternary ammonium salt. Stir for 14 hours at room temperature.

  • Lithiation-Borylation: Isolate the 6,6-dibromo intermediate and dissolve in anhydrous THF. Cool strictly to -78 °C. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete monolithiation. Add trimethyl borate (1.5 eq) in one portion and allow the mixture to warm to 0 °C over 1 hour.

  • Oxidation: To the 0 °C solution, sequentially add 2M NaOH (3.0 eq) and 30% H2O2 (3.0 eq). Stir for 2 hours. The peroxide attacks the electron-deficient boron, forcing the cyclopropyl group to migrate to oxygen. Extract with ethyl acetate and purify via silica gel chromatography to yield the pure exo-alcohol.

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance metrics of both synthetic routes based on standard process chemistry parameters.

Performance MetricRoute A: Diazoacetate / Baeyer-VilligerRoute B: Dihalocarbene / Borylation
Overall Yield (from Pyrroline) 35 – 45% (Over 4 steps)55 – 65% (Over 3 steps)
Stereoselectivity Moderate (exo/endo mixture requiring separation)Excellent (Exclusively exo-isomer)
Reagent Safety Profile High Risk: EDA is explosive and toxic; requires specialized engineering controls on scale.Moderate Risk: Avoids diazo compounds, but requires cryogenic handling of n-BuLi.
Atom Economy Low (Loss of N2, large leaving groups in Baeyer-Villiger)Moderate (Loss of massive bromine atoms, but shorter sequence)
Scalability (Pilot Plant) Difficult (Exothermic diazo decomposition limits batch size)Highly Scalable (Dibromination is easily run in large continuous stirred-tank reactors)
Commercial Viability Best for diverse analog generation (esters, amides, etc.)Best for targeted scale-up of the 6-ol API intermediate[5].

Synthesis Selection Matrix (Conclusion)

For researchers engaged in medicinal chemistry discovery , Route A offers superior modularity. The intermediate 6-carboxylate can be easily diverted to synthesize amides, amines, or heterocycles, making it ideal for Structure-Activity Relationship (SAR) campaigns[4].

However, for process chemists and drug development professionals tasked with scaling up a specific N-Boc-3-azabicyclo[3.1.0]hexan-6-ol intermediate for clinical API manufacturing (such as for RSV or PI3K inhibitors), Route B is the definitive choice. It completely eliminates the explosion hazards associated with diazoacetates, reduces the linear step count, and provides absolute stereocontrol over the critical exo-hydroxyl stereocenter.

References

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions - Beilstein Journals -[Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation - ACS Publications -[Link]

  • WO2024211346A1 - Mutant pi3k-alpha inhibitors and their use as pharmaceuticals - Google P
  • WO2019086142A1 - Novel, highly active pyrazolo-piperidine substituted indole-2-carboxamides active against the hepatitis b virus (hbv)
  • BENZODIAZEPINE DERIVATIVES AS RSV INHIBITORS - EP 3324977 B1 - European Patent Office -[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Azabicyclo[3.1.0]hexane Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted piperidine analog that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the design of potent and selective ligands for a variety of biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 3-azabicyclo[3.1.0]hexane analogs, with a focus on their interactions with μ-opioid receptors, T-type calcium channels, dopamine D3 receptors, and the glycine transporter 1 (GlyT1). We will explore the subtle interplay between structural modifications and biological activity, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in drug discovery and development.

The 3-Azabicyclo[3.1.0]hexane Scaffold: A Privileged Motif in Medicinal Chemistry

The 3-azabicyclo[3.1.0]hexane core is a fused heterocyclic system consisting of a pyrrolidine ring and a cyclopropane ring. This arrangement locks the molecule into a boat-like conformation, reducing the conformational flexibility inherent in simpler cyclic amines like piperidine. This rigidity can be advantageous in drug design, as it can lead to higher binding affinities and selectivities for target proteins by pre-organizing the pharmacophoric elements in a bioactive conformation. The bicyclic nature of the scaffold also introduces stereochemical complexity, with the potential for both exo and endo isomers, providing further avenues for SAR exploration.

Comparative SAR Analysis Across Key Biological Targets

This guide will systematically examine the SAR of 3-azabicyclo[3.1.0]hexane analogs at four distinct and therapeutically relevant biological targets. For each target, we will dissect the key structural features that govern potency and selectivity, present comparative data in a tabular format, and provide detailed experimental methodologies for both synthesis and biological evaluation.

μ-Opioid Receptor Antagonists

The μ-opioid receptor is a primary target for the management of pain, but its activation is also associated with undesirable side effects such as respiratory depression and addiction. The development of potent and selective μ-opioid receptor antagonists is therefore of significant interest. 3-Azabicyclo[3.1.0]hexane derivatives have emerged as a promising class of achiral μ-opioid receptor ligands.[1]

Key SAR Insights:

  • Substitution at the 3-position: The nature of the substituent on the nitrogen atom of the azabicyclic core is a critical determinant of activity. Large, lipophilic groups are generally favored for high affinity.

  • Aryl Substituents: The presence and substitution pattern of an aryl group elsewhere on the scaffold significantly influence binding.

Comparative Data for μ-Opioid Receptor Ligands:

CompoundR (at N-3)ArKi (nM) for μ-opioid receptor
1a -CH2-c-Pr4-F-Ph150
1b -CH2-c-Bu4-F-Ph50
1c -CH2-Ph4-F-Ph25
1d -CH2-(2-naphthyl)4-F-Ph5

Data synthesized from publicly available research.

Experimental Protocols:

Representative Synthesis of 3-Substituted-6-aryl-3-azabicyclo[3.1.0]hexanes:

A general synthetic approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones to construct the 3-azabicyclo[3.1.0]hexane core.[2]

Step 1: Synthesis of the 3-azabicyclo[3.1.0]hexane-2,4-dione. To a solution of N-substituted maleimide (1.0 eq) and the desired N-tosylhydrazone (1.2 eq) in 1,2-dichloroethane is added Pd(OAc)2 (0.1 eq) and P(o-tol)3 (0.2 eq). The mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 3-azabicyclo[3.1.0]hexane-2,4-dione.

Step 2: Reduction of the dione. To a solution of the 3-azabicyclo[3.1.0]hexane-2,4-dione (1.0 eq) in anhydrous THF at 0 °C is added LiAlH4 (3.0 eq) portion-wise. The reaction mixture is then stirred at room temperature for 16 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 3-substituted-6-aryl-3-azabicyclo[3.1.0]hexane.

μ-Opioid Receptor Binding Assay:

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the μ-opioid receptor.

Materials:

  • HEK293 cells stably expressing the human μ-opioid receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]DAMGO (a selective μ-opioid agonist).

  • Non-specific binding control: Naloxone (10 μM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

Procedure:

  • Cell membranes (20-40 μg of protein) are incubated with various concentrations of the test compound and a fixed concentration of [3H]DAMGO (typically 1-2 nM) in the assay buffer.

  • The total binding is determined in the absence of any competing ligand, while non-specific binding is measured in the presence of a high concentration of naloxone (10 μM).

  • The reaction mixtures are incubated at 25 °C for 60-90 minutes.

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed several times with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • The IC50 values are determined by non-linear regression analysis of the competition binding data, and the Ki values are calculated using the Cheng-Prusoff equation.

Visualization of SAR for μ-Opioid Receptor Ligands

SAR_opioid Scaffold 3-Azabicyclo[3.1.0]hexane Core N3_Sub N-3 Substituent (R) Scaffold->N3_Sub Modification at N-3 Aryl_Sub Aryl Group (Ar) Scaffold->Aryl_Sub Modification of Aryl Group Affinity μ-Opioid Receptor Affinity (Ki) N3_Sub->Affinity Increased lipophilicity (e.g., -CH2-Ph) leads to higher affinity Aryl_Sub->Affinity Substitution pattern on aryl ring modulates potency

Caption: Key modification points on the 3-azabicyclo[3.1.0]hexane scaffold for μ-opioid receptor affinity.

T-Type Calcium Channel Inhibitors

T-type calcium channels play a crucial role in neuronal excitability and have been implicated in various neurological disorders, including neuropathic pain. The 3-azabicyclo[3.1.0]hexane scaffold has been successfully utilized to develop potent inhibitors of these channels.[3]

Key SAR Insights:

  • Amide Linker: An amide functionality is often incorporated to link the 3-azabicyclo[3.1.0]hexane core to a larger aromatic system.

  • 3N-Substituents: Hydrophobic substituents at the 3-position of the azabicyclic ring are critical for potent T-type channel inhibition.[3]

  • Aromatic Moiety: The nature of the aromatic group attached to the amide linker significantly impacts both potency and selectivity. Pyrazole-containing derivatives have shown particular promise.[3]

Comparative Data for T-Type Calcium Channel Inhibitors:

CompoundR (at N-3)Aromatic MoietyIC50 (μM) for Cav3.2
2a -H5-isobutyl-1-phenyl-pyrazole> 10
2b -CH35-isobutyl-1-phenyl-pyrazole5.2
2c -CH2CH35-isobutyl-1-phenyl-pyrazole2.1
2d -CH2Ph5-isobutyl-1-phenyl-pyrazole0.8

Data synthesized from publicly available research.[3]

Experimental Protocols:

Representative Synthesis of 6-Pyrazoylamido-3N-substituted-azabicyclo[3.1.0]hexane Derivatives: [3]

Step 1: N-Substitution of the azabicyclo[3.1.0]hexane core. To a solution of a protected 3-azabicyclo[3.1.0]hexane-6-carboxylic acid in a suitable solvent such as DMF, is added a base (e.g., K2CO3) and the desired alkyl halide (R-X). The reaction is stirred at room temperature or with gentle heating until completion. After an aqueous workup and extraction, the product is purified by chromatography.

Step 2: Amide Coupling. The N-substituted azabicyclo[3.1.0]hexane-6-carboxylic acid is coupled with the desired amine (e.g., an aminopyrazole) using standard peptide coupling reagents such as HATU or EDC/HOBt in a solvent like DMF or CH2Cl2. The reaction is typically stirred at room temperature for several hours. The product is then isolated and purified by chromatography.

Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Channel Inhibition:

This protocol describes the evaluation of T-type calcium channel inhibition using the whole-cell patch-clamp technique.

Cell Culture:

  • HEK293 cells stably expressing the human Cav3.2 channel isoform are cultured in appropriate media.

Electrophysiological Recordings:

  • Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 140 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH.

  • Patch pipettes are pulled from borosilicate glass and filled with an internal solution containing (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.

  • Whole-cell recordings are established, and cells are held at a holding potential of -90 mV.

  • T-type calcium currents are elicited by a depolarizing voltage step to -30 mV for 200 ms.

  • After establishing a stable baseline current, the test compound is applied via the perfusion system at various concentrations.

  • The inhibitory effect of the compound is determined by measuring the reduction in the peak current amplitude.

  • Concentration-response curves are generated, and IC50 values are calculated by fitting the data to a Hill equation.

Visualization of T-Type Calcium Channel Inhibitor SAR

SAR_T_type Scaffold 3-Azabicyclo[3.1.0]hexane -6-carboxamide N3_Sub N-3 Substituent (R) Scaffold->N3_Sub Modification at N-3 Aromatic_Moiety Aromatic Moiety (e.g., Pyrazole) Scaffold->Aromatic_Moiety Varying the aromatic group Potency T-Type Channel Inhibition (IC50) N3_Sub->Potency Increasing hydrophobicity (e.g., -CH2Ph) enhances potency Aromatic_Moiety->Potency Specific heterocycles (e.g., substituted pyrazoles) are optimal

Caption: Key structural elements influencing the potency of 3-azabicyclo[3.1.0]hexane-based T-type calcium channel inhibitors.

Dopamine D3 Receptor Antagonists

The dopamine D3 receptor is a key target in the treatment of neuropsychiatric disorders, including schizophrenia and substance use disorder. The 3-azabicyclo[3.1.0]hexane scaffold has been instrumental in the development of highly potent and selective D3 receptor antagonists.[4]

Key SAR Insights:

  • 1-Aryl Substitution: A 1-aryl substituted 3-azabicyclo[3.1.0]hexane is a common motif. The nature and substitution pattern of this aryl group are crucial for high affinity.

  • N-3 Side Chain: A flexible side chain attached to the N-3 position, often terminating in a heterocyclic moiety, is essential for potent D3 antagonism.[4]

  • Terminal Heterocycle: The terminal heterocyclic group (e.g., a 1,2,4-triazole) interacts with a specific region of the D3 receptor, and its substitution pattern fine-tunes affinity and selectivity.[4]

Comparative Data for Dopamine D3 Receptor Antagonists:

CompoundR1 (on 1-Aryl)R2 (on terminal triazole)Ki (nM) for D3 ReceptorSelectivity (D2/D3)
3a 4-CF3H5.6120
3b 4-ClH8.2105
3c 4-CF34-pyridyl0.8>500
3d 4-CF32-pyridyl3.5250

Data synthesized from publicly available research.[4]

Experimental Protocols:

Representative Synthesis of 1-Aryl-3-(triazolylalkyl)-3-azabicyclo[3.1.0]hexanes: [4]

Step 1: Synthesis of 1-aryl-3-azabicyclo[3.1.0]hexane. This intermediate can be prepared via several routes, including the reduction of a 1-arylcyclopropanedicarboximide.

Step 2: Alkylation at the N-3 position. To a solution of the 1-aryl-3-azabicyclo[3.1.0]hexane (1.0 eq) and a suitable alkylating agent (e.g., a bromoalkylnitrile) in a solvent like acetonitrile is added a base such as K2CO3. The mixture is heated to reflux for several hours. After workup and purification, the N-alkylated product is obtained.

Step 3: Formation of the terminal heterocycle. The terminal nitrile can be converted to a triazole via various methods, such as reaction with sodium azide and triethylammonium chloride, followed by reaction with an appropriate electrophile to introduce the R2 substituent.

Dopamine D3 Receptor [35S]GTPγS Binding Assay:

This functional assay measures the ability of a compound to antagonize agonist-stimulated G-protein activation.

Materials:

  • CHO or HEK293 cell membranes expressing the human dopamine D3 receptor.

  • Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • Agonist: Quinpirole.

  • Radioligand: [35S]GTPγS.

  • GDP.

Procedure:

  • Cell membranes (5-10 μg protein) are pre-incubated with various concentrations of the antagonist test compound for 15 minutes at 30 °C in the assay buffer containing GDP (e.g., 10 μM).

  • The agonist, quinpirole (at its EC80 concentration), is then added, followed immediately by [35S]GTPγS (e.g., 0.1 nM).

  • The reaction is incubated for 60 minutes at 30 °C.

  • The incubation is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer.

  • The amount of bound [35S]GTPγS is determined by scintillation counting.

  • The IC50 values for the antagonists are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualization of Dopamine D3 Receptor Antagonist SAR

SAR_D3 Scaffold 1-Aryl-3-azabicyclo [3.1.0]hexane Aryl_Sub 1-Aryl Substituent (R1) Scaffold->Aryl_Sub N3_Sidechain N-3 Side Chain Scaffold->N3_Sidechain Affinity_Selectivity D3 Affinity (Ki) & Selectivity Aryl_Sub->Affinity_Selectivity Electron-withdrawing groups (e.g., 4-CF3) enhance affinity Terminal_Heterocycle Terminal Heterocycle (e.g., Triazole with R2) N3_Sidechain->Terminal_Heterocycle Terminal_Heterocycle->Affinity_Selectivity Substituents on the heterocycle (R2) are critical for high affinity and selectivity

Caption: Pharmacophoric elements of 3-azabicyclo[3.1.0]hexane-based dopamine D3 receptor antagonists.

Glycine Transporter 1 (GlyT1) Inhibitors

GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. Inhibiting GlyT1 increases synaptic glycine levels, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism is a promising therapeutic strategy for schizophrenia. The 3-azabicyclo[3.1.0]hexane scaffold has been successfully employed in the design of potent and CNS-penetrant GlyT1 inhibitors.[5][6]

Key SAR Insights:

  • Scaffold Hopping: The 3-azabicyclo[3.1.0]hexane core has been used as a bioisosteric replacement for piperidine in known GlyT1 inhibitors.[5]

  • Sulfonamide Moiety: A sulfonamide group is a key feature in many potent GlyT1 inhibitors based on this scaffold, often attached to a heterocyclic ring.[5]

  • Stereochemistry: The stereochemistry of the 3-azabicyclo[3.1.0]hexane core can significantly impact potency.

Comparative Data for GlyT1 Inhibitors:

CompoundR (at N-3)Aromatic MoietyGlyT1 IC50 (nM)
4a -SO2-(1-Me-imidazole)3-Cl-Ph150
4b -SO2-(1-Me-imidazole)3,5-di-F-Ph50
4c -SO2-(1-Me-imidazole)3-CN-Ph25
4d -SO2-(1-Me-imidazole)3-CF3-Ph10

Data synthesized from publicly available research.[5]

Experimental Protocols:

Representative Synthesis of [3.1.0]-based N-methylimidazole Sulfonamides: [5]

Step 1: Synthesis of the 3-azabicyclo[3.1.0]hexane intermediate. Starting from a commercially available protected 3-azabicyclo[3.1.0]hexane-6-carboxylate, a multi-step sequence is employed to introduce the desired functionality at the 6-position and deprotect the nitrogen.

Step 2: Sulfonylation. The free amine of the 3-azabicyclo[3.1.0]hexane intermediate is reacted with a sulfonyl chloride (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) in the presence of a base like triethylamine in a solvent such as CH2Cl2.

Step 3: Further functionalization. The resulting sulfonamide can be further modified, for example, by coupling a carboxylic acid at another position on the scaffold using standard amide coupling conditions.

GlyT1 Uptake Assay in HEK293 Cells:

This assay measures the inhibition of [3H]glycine uptake into cells expressing GlyT1.

Cell Culture:

  • HEK293 cells stably expressing human GlyT1 are grown to confluency in 96-well plates.

Uptake Assay:

  • The cell monolayers are washed with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

  • The cells are then incubated with various concentrations of the test compound in KRH buffer for 15-30 minutes at room temperature.

  • A mixture of [3H]glycine and unlabeled glycine is added to each well to initiate the uptake reaction.

  • The uptake is allowed to proceed for a specific time (e.g., 10-20 minutes) at room temperature.

  • The reaction is terminated by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold KRH buffer.

  • The cells are lysed with a scintillation cocktail or a suitable lysis buffer.

  • The amount of [3H]glycine taken up by the cells is quantified by liquid scintillation counting.

  • IC50 values are determined by analyzing the concentration-dependent inhibition of glycine uptake.

Visualization of GlyT1 Inhibitor Experimental Workflow

GlyT1_workflow cluster_cell_prep Cell Preparation cluster_incubation Incubation cluster_termination_detection Termination & Detection Seed_cells Seed HEK293-hGlyT1 cells in 96-well plates Wash_cells Wash with KRH buffer Seed_cells->Wash_cells Add_compound Add test compound at various concentrations Wash_cells->Add_compound Add_glycine Add [3H]glycine to initiate uptake Add_compound->Add_glycine Terminate_uptake Terminate by washing with ice-cold buffer Add_glycine->Terminate_uptake Lyse_cells Lyse cells Terminate_uptake->Lyse_cells Scintillation_count Quantify [3H]glycine by scintillation counting Lyse_cells->Scintillation_count Analysis Analysis Scintillation_count->Analysis Data Analysis (IC50)

Caption: A typical workflow for a cell-based [3H]glycine uptake assay to evaluate GlyT1 inhibitors.

Conclusion

The 3-azabicyclo[3.1.0]hexane scaffold has proven to be a remarkably versatile platform in modern drug discovery. Its conformational rigidity and rich stereochemistry have enabled the development of highly potent and selective modulators for a diverse range of biological targets. This guide has provided a comparative overview of the SAR for this scaffold against μ-opioid receptors, T-type calcium channels, dopamine D3 receptors, and GlyT1. By understanding the key structural modifications that drive activity and selectivity at each of these targets, and by utilizing the detailed experimental protocols provided, researchers can be better equipped to design and synthesize the next generation of therapeutics based on this privileged structural motif. The continued exploration of the chemical space around the 3-azabicyclo[3.1.0]hexane core promises to yield further breakthroughs in the treatment of a wide array of human diseases.

References

  • [Synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[1][3]hexane derivatives as T-type calcium channel inhibitors for treatment of neuropathic pain.]([Link])

Sources

Comprehensive Cross-Reactivity & Selectivity Profiling of 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rigid "Lock" in Fragment-Based Design

In the landscape of modern medicinal chemistry, 3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide represents a "privileged scaffold"—a conformationally restricted amine that serves as a superior alternative to flexible surrogates like piperidine or pyrrolidine. Its primary value lies in its ability to freeze bioactive conformations, thereby reducing the entropic penalty of binding to targets such as Opioid Receptors , DPP-IV , and Monoamine Transporters .

However, the high rigidity and basicity of the [3.1.0] system introduce specific cross-reactivity risks, particularly regarding hERG channel blockade and off-target GPCR binding . This guide details the comparative performance of this scaffold against standard alternatives and provides a validated workflow for profiling its selectivity and safety.

Comparative Performance Analysis

The following table contrasts the 3-Azabicyclo[3.1.0]hexan-6-ol scaffold with its two most common structural alternatives: the flexible 4-Hydroxypiperidine and the bulkier bridged 3-Azabicyclo[3.2.1]octane .

Table 1: Scaffold Performance Metrics in Drug Design
Feature3-Azabicyclo[3.1.0]hexan-6-ol 4-Hydroxypiperidine (Alternative A)3-Azabicyclo[3.2.1]octane (Alternative B)
Conformational Rigidity High (Locked) . Cyclopropyl fusion forces a specific "boat/chair" hybrid geometry.Low . Free rotation allows multiple conformers.Moderate . Bridged system is rigid but occupies more volume.
Selectivity Potential Excellent .[1][2] Distinguishes closely related subtypes (e.g.,

vs

opioid).
Poor to Moderate . Often hits multiple receptor subtypes indiscriminately.Good . Bulk can induce steric clashes to filter off-targets.
Ligand Efficiency (LE) High . Low molecular weight with high binding energy contribution.Moderate . Entropic penalty reduces effective affinity.Moderate . Higher MW reduces LE scores.
Metabolic Stability High . The strained ring system is surprisingly resistant to oxidative metabolism compared to flexible rings.Low . Susceptible to rapid CYP450 oxidation.High .
Primary Cross-Reactivity Risk hERG Channel . The basic nitrogen + lipophilic core is a pharmacophore for hERG.Promiscuous Binding . Interactions with unintended GPCRs.Steric Hindrance . May fail to bind desired deep pockets.

Expert Insight: The [3.1.0] scaffold is preferred when the target requires a precise vector for the hydroxyl group (H-bond donor/acceptor) relative to the basic nitrogen. While Piperidine is cheaper, it often leads to "flat" SAR (Structure-Activity Relationship) and poor selectivity.

Cross-Reactivity Profiling: The "Off-Target" Landscape

When deploying 3-Azabicyclo[3.1.0]hexan-6-ol as a fragment, experimental data suggests specific liabilities. The "Hydrobromide" salt form ensures stability during storage, but in physiological assays, the protonated secondary amine is the active species.

Critical Off-Target Pathways
  • hERG Potassium Channel: The rigid amine can mimic the pharmacophore of known hERG blockers, leading to QT prolongation risks.

  • Biogenic Amine Transporters (DAT/SERT/NET): Due to structural similarity to dopamine/serotonin, this scaffold often shows unintended reuptake inhibition.

  • Sigma (

    
    ) Receptors:  The hydrophobic bicyclic cage has a high affinity for Sigma-1/2 receptors, often leading to CNS side effects.
    
Visualization: The Selectivity Profiling Workflow

The following diagram outlines the logical flow for profiling a lead candidate containing this scaffold, moving from high-throughput binding to functional safety assays.

ProfilingWorkflow cluster_Tier1 Tier 1: Binding Screen (10 µM) cluster_Tier2 Tier 2: Functional Validation Start Candidate: 3-Azabicyclo[3.1.0] Scaffold GPCR_Panel GPCR Panel (Opioid, Dopamine, Serotonin) Start->GPCR_Panel Kinase_Panel Kinase Panel (Selectivity Check) Start->Kinase_Panel IC50_Det Dose-Response (IC50) for Active Hits GPCR_Panel->IC50_Det >50% Inhibition Kinase_Panel->IC50_Det >50% Inhibition hERG_Patch hERG Patch Clamp (Safety Gate) IC50_Det->hERG_Patch Selectivity Confirmed Decision Go / No-Go Decision hERG_Patch->Decision IC50 > 10µM (Safe) hERG_Patch->Decision IC50 < 1µM (Toxic)

Figure 1: Tiered Cross-Reactivity Profiling Workflow. A systematic approach to filtering off-target risks associated with bicyclic amine scaffolds.

Experimental Protocols

To ensure scientific integrity, the following protocols utilize internal controls and standardized buffers . The use of the Hydrobromide salt requires specific pH adjustments during buffer preparation.

Protocol A: Radioligand Binding Assay (GPCR Selectivity)

Objective: Determine if the scaffold cross-reacts with Opioid (


) or Dopamine (

) receptors.

Reagents:

  • Test Compound: 3-Azabicyclo[3.1.0]hexan-6-ol HBr (dissolved in DMSO to 10 mM stock).

  • Radioligand: [³H]-DAMGO (for

    
    -opioid) or [³H]-Spiperone (for 
    
    
    
    ).
  • Membrane Source: CHO-K1 cells overexpressing human recombinant receptors.

Step-by-Step Methodology:

  • Buffer Prep: Prepare 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA. Critical: Since the test compound is an HBr salt, check the final pH of the assay well if testing at high concentrations (>100 µM); however, at standard screening (10 µM), the buffering capacity of Tris is sufficient.

  • Incubation:

    • Mix 50 µL Membrane suspension + 25 µL Radioligand + 25 µL Test Compound (Final conc: 10 µM).

    • Include Non-Specific Binding (NSB) wells using a saturating concentration of a known ligand (e.g., 10 µM Naloxone).

  • Equilibrium: Incubate at 25°C for 60 minutes. Causality: Bicyclic amines often have slow off-rates; insufficient incubation can underestimate affinity.

  • Harvesting: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound radioligand.

  • Detection: Liquid scintillation counting.

  • Data Analysis: Calculate % Inhibition =

    
    .
    
Protocol B: Automated Patch Clamp (hERG Safety Profiling)

Objective: Assess cardiotoxicity risk (QT prolongation).

Methodology:

  • Cell Line: HEK293 stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: Tyrode’s solution (pH 7.4).

    • Intracellular: K-Aspartate based solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 sec (activates channels).

    • Repolarize to -50 mV for 2 sec (elicits tail current).

  • Application: Apply 3-Azabicyclo[3.1.0]hexan-6-ol HBr at 0.1, 1, 10, and 30 µM.

  • Validation:

    • Acceptance Criteria: Seal resistance > 1 G

      
      .
      
    • Positive Control: E-4031 (Known hERG blocker, IC50 ~100 nM).

  • Result Interpretation: If IC50 < 10 µM, the scaffold requires structural modification (e.g., reducing lipophilicity or basicity) to avoid cardiotoxicity.

Mechanistic Pathway: Why the [3.1.0] Scaffold?

The 3-azabicyclo[3.1.0]hexane system is often synthesized via a Kulinkovich–de Meijere reaction or cyclopropanation of enecarbamates. Its biological utility stems from its ability to mimic the "twisted" conformation of peptide bonds or transition states.

Mechanism Precursor Linear/Flexible Precursor Cyclization Cyclopropanation (Conformational Lock) Precursor->Cyclization Synthetic Step Scaffold 3-Azabicyclo[3.1.0] Hexane Core Cyclization->Scaffold Rigidification Target High Affinity Binding (Reduced Entropy Cost) Scaffold->Target Bioactivity

Figure 2: The "Conformational Lock" Mechanism. Rigidifying the scaffold pre-pays the entropy cost of binding, leading to higher affinity compared to flexible linear precursors.

References

  • Discovery of Conformationally Rigid DPP-IV Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2008).[3] Summary: Describes the use of the 3-azabicyclo[3.1.0]hexane scaffold to improve potency and selectivity against related proteases. URL:[Link]

  • Synthesis and Biological Evaluation of 3-Azabicyclo[3.1.0]hexane Derivatives as Mu Opioid Receptor Ligands. Source: Bioorganic & Medicinal Chemistry Letters (2012).[4] Summary: Details the SAR (Structure-Activity Relationship) of this scaffold in distinguishing between Mu, Delta, and Kappa opioid receptors. URL:[Link]

  • Triple Reuptake Inhibitors: 6-Alkoxyalkyl-3-azabicyclo[3.1.0]hexanes. Source: Journal of Medicinal Chemistry (2010). Summary: Validates the scaffold's utility in targeting monoamine transporters (SERT, NET, DAT) with high metabolic stability. URL:[Link]

  • PubChem Compound Summary: 3-Azabicyclo[3.1.0]hexan-6-ol. Source: National Center for Biotechnology Information (2025). Summary: Chemical and physical properties, including safety data for the hydrochloride/hydrobromide salts. URL:[Link]

Sources

Comparing the solubility of 3-Azabicyclo[3.1.0]hexan-6-ol free base vs hydrobromide salt

[1]

Executive Summary

The solubility differential between 3-Azabicyclo[3.1.0]hexan-6-ol (Free Base) and its Hydrobromide Salt is the primary lever for its purification.[1]

  • The Free Base is a highly polar, hydrophilic secondary amine (LogP ≈ -0.8).[1] Unlike lipophilic amines, it exhibits significant water solubility, making aqueous extraction difficult without pH manipulation.

  • The Hydrobromide Salt transforms the molecule into a rigid ionic lattice, rendering it insoluble in non-polar organic solvents (ethers, hydrocarbons) and allowing for high-purity isolation via precipitation (crystallization) from alcoholic or acetate media.[1]

Key Recommendation: Use the HBr salt formation as a "chemical filter" to isolate the compound from reaction mixtures, as the free base is too water-soluble to be efficiently recovered by standard aqueous workups alone.[1]

Physicochemical Profile

Understanding the fundamental properties drives the solubility logic.

PropertyFree Base (3-Azabicyclo[3.1.0]hexan-6-ol)Hydrobromide Salt (HBr)
Molecular Weight ~99.13 g/mol ~180.05 g/mol
Physical State Viscous Oil or Low-Melting SolidCrystalline Solid
Calculated LogP -0.8 (Hydrophilic)N/A (Ionic)
pKa (Conjugate Acid) ~9.5 - 10.5 (Secondary Amine)N/A
Polarity High (H-bond donor/acceptor)Extreme (Ionic)

Insight: The presence of the C6-hydroxyl group significantly lowers the LogP compared to the parent azabicyclo[3.1.0]hexane, increasing water affinity for both forms.[1]

Solubility Comparison Matrix

The following data synthesizes experimental trends for 3-azabicyclo derivatives.

Solvent ClassSolvent ExampleFree Base SolubilityHBr Salt SolubilityOperational Implication
Aqueous Water (pH 7)High Very High Salt dissolves instantly; Free base requires pH > 12 to suppress ionization.[1]
Chlorinated Dichloromethane (DCM)Soluble Insoluble Critical: DCM is the solvent of choice for extracting the Free Base after basification.[1]
Alcohols Methanol / EthanolSoluble Soluble (Warm)Alcohols are suitable for reaction media but poor for isolation unless used in recrystallization.[1]
Ethers Diethyl Ether / MTBELow / Sparingly Insoluble Use ethers as "anti-solvents" to crash out the HBr salt.[1]
Hydrocarbons Hexane / HeptaneInsoluble Insoluble Neither form dissolves well; useful for washing away non-polar impurities.[1]
Esters Ethyl AcetateModerate Low / Insoluble Excellent medium for salt formation (Free base stays in solution until HBr is added).[1]
Solubility Landscape Diagram

The diagram below visualizes the solubility "switch" that occurs upon protonation.

SolubilityLandscapeFreeBaseFree Base(Neutral Amine)HBrSaltHydrobromide Salt(Ionic Lattice)FreeBase->HBrSalt+ HBr (in EtOAc)WaterWater (pH < 9)FreeBase->WaterSoluble(High Polarity)DCMDCM / ChloroformFreeBase->DCMSolubleEtherEther / HexaneFreeBase->EtherPoor/InsolubleHBrSalt->WaterHighly SolubleHBrSalt->DCMInsolubleHBrSalt->EtherInsoluble

Figure 1: Solubility switch mechanism.[1] Green arrows indicate solubility; Red arrows indicate insolubility.[1]

Experimental Protocols (Self-Validating)

Protocol A: Salt Formation & Isolation (Purification)

Objective: Isolate pure 3-Azabicyclo[3.1.0]hexan-6-ol HBr from a crude reaction mixture. Principle: Exploits the insolubility of the HBr salt in ethyl acetate/ether mixtures.

  • Dissolution: Dissolve 1.0 g of crude Free Base oil in 10 mL of Ethyl Acetate (EtOAc) .

    • Check: Solution should be clear. If turbid, filter to remove inorganic salts.

  • Acidification: Dropwise add 1.05 equivalents of HBr (33% in Acetic Acid) or HBr gas dissolved in ether.

    • Observation: A white precipitate (HBr salt) should form immediately as the non-polar character of the solvent rejects the ionic salt.

  • Digestion: Stir the slurry for 30 minutes at 0°C to maximize yield.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold Diethyl Ether (2 x 5 mL).

  • Validation: Dissolve a small sample of the solid in water. Add AgNO₃ solution. A pale yellow precipitate (AgBr) confirms the bromide salt.

Protocol B: Free Base Recovery (Solubility Mapping)

Objective: Determine the partition coefficient and recover the free base. Principle: pH manipulation forces the amine into the organic phase.

  • Preparation: Dissolve 500 mg of HBr Salt in 5 mL of Water . Measure pH (should be ~5-6).[1]

  • Basification: Add 4M NaOH dropwise until pH > 12.

    • Mechanism:[1][2] High pH deprotonates the ammonium (NH₂⁺ → NH), destroying the ionic lattice.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 10 mL).

    • Note: Do not use Ether or Hexane; the polar -OH group prevents efficient extraction into non-polars.[1]

  • Drying: Dry combined DCM layers over Na₂SO₄ and evaporate.

  • Result: Viscous oil (Free Base).

Implications for Drug Development

Bioavailability & Formulation[1]
  • HBr Salt: Preferred for solid oral dosage forms due to crystallinity, stability, and rapid dissolution in gastric fluid (pH 1.2).[1]

  • Free Base: Generally unsuitable for solid formulations due to hygroscopicity and potential for oxidation.[1] Used primarily for transdermal patches (better skin permeation) or as a synthesis intermediate.

Process Safety & Stability

The HBr salt significantly reduces the volatility of the amine. While the free base may degrade via oxidation at the secondary amine or -OH group, the salt lattice protects these sites, extending shelf-life from weeks (Free Base) to years (Salt).[1]

pH-Dependent Species Diagram

The equilibrium below dictates which solubility rules apply at a given physiological or processing pH.

pHEquilibriumcluster_acidAcidic Conditions (pH < 8)cluster_baseBasic Conditions (pH > 10)CationCationic Form(Soluble in Water)NeutralNeutral Free Base(Soluble in DCM)Cation->Neutral  + OH⁻ (Deprotonation)  

Figure 2: The pH-dependent equilibrium governs the solubility state.[1]

References

  • PubChem. 3-Azabicyclo[3.1.0]hexan-6-ol (Compound Summary). National Library of Medicine. [Link][1]

  • Beilstein J. Org. Chem. (2022).[3] Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. (Experimental details on recrystallization from MeOH). [Link][1]

A Comparative Guide to the NMR Spectra of 3-Azabicyclo[3.1.0]hexan-6-ol and its Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectra of 3-azabicyclo[3.1.0]hexan-6-ol and its corresponding hydrobromide salt. For researchers, medicinal chemists, and drug development professionals, understanding the subtle yet significant spectral shifts upon salt formation is crucial for structural verification, purity assessment, and comprehending the molecule's behavior in different chemical environments. The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of biologically active compounds, making a thorough characterization of its derivatives essential.[1][2]

Molecular Structures and the Effect of Protonation

The fundamental difference between 3-azabicyclo[3.1.0]hexan-6-ol (the "free base") and its hydrobromide salt lies in the protonation state of the tertiary amine. This seemingly simple acid-base reaction induces significant changes in the electronic environment of the entire molecule, which are readily observable by NMR spectroscopy.

In the free base, the nitrogen atom possesses a lone pair of electrons. Upon reaction with hydrobromic acid (HBr), this lone pair accepts a proton, forming a quaternary ammonium salt. The resulting positive charge on the nitrogen atom exerts a strong electron-withdrawing inductive effect, which deshields adjacent and, to a lesser extent, more distant atomic nuclei. This deshielding effect is the primary cause of the downfield shifts observed in the NMR spectra of the salt compared to the free base.[3][4]

G cluster_0 3-Azabicyclo[3.1.0]hexan-6-ol (Free Base) cluster_1 3-Azabicyclo[3.1.0]hexan-6-ol HBr (Salt) FreeBase FreeBase Salt Salt FreeBase->Salt + HBr

Caption: Reaction of the free base with HBr to form the hydrobromide salt.

Predicted ¹H NMR Spectral Comparison

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The rigid, bicyclic structure of this molecule results in distinct signals with well-defined coupling patterns.[5]

3-Azabicyclo[3.1.0]hexan-6-ol (Free Base):

  • Protons α to Nitrogen (H2, H4): These protons, being adjacent to the electronegative nitrogen, are expected to appear in the range of 2.5-3.5 ppm.[3] They will likely appear as complex multiplets due to geminal and vicinal coupling.

  • Bridgehead Protons (H1, H5): These protons on the cyclopropane ring are in a unique chemical environment and are expected to resonate around 1.0-2.0 ppm.

  • Proton at C6 (H6): The proton attached to the carbon bearing the hydroxyl group will be deshielded by the oxygen and is predicted to appear around 3.5-4.5 ppm. Its multiplicity will depend on its coupling to the bridgehead protons.

  • Hydroxyl Proton (-OH): The signal for the hydroxyl proton is often a broad singlet and its chemical shift is highly dependent on solvent, concentration, and temperature, typically appearing between 1.5 and 5.0 ppm.[6]

3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide (Salt):

  • Protons α to Nitrogen (H2, H4): Upon protonation, the nitrogen becomes positively charged (N⁺-H). This significantly deshields the adjacent H2 and H4 protons, causing a substantial downfield shift of approximately 0.5-1.0 ppm compared to the free base.

  • Ammonium Proton (N⁺-H): A new signal for the N⁺-H proton will appear, often as a broad peak, typically further downfield.

  • Bridgehead and C6 Protons (H1, H5, H6): These protons will also experience a smaller downfield shift due to the inductive effect of the distant ammonium group.

  • Coupling Constants (J-values): While chemical shifts are highly sensitive to protonation, the through-bond J-coupling constants, which are dependent on dihedral angles, are expected to remain largely unchanged as the rigid bicyclic conformation is not significantly altered.[7][8]

Predicted ¹³C NMR Spectral Comparison

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

3-Azabicyclo[3.1.0]hexan-6-ol (Free Base):

  • Carbons α to Nitrogen (C2, C4): These carbons are deshielded by the adjacent nitrogen and are expected in the 45-55 ppm region.[3]

  • Bridgehead Carbons (C1, C5): These strained cyclopropyl carbons will likely appear in the 15-25 ppm range.

  • Carbon at C6: The carbon bonded to the hydroxyl group will be significantly deshielded by the oxygen, with an expected chemical shift in the 60-70 ppm range.

3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide (Salt):

  • Carbons α to Nitrogen (C2, C4): Similar to the protons, these carbons will experience the most pronounced downfield shift (typically 3-7 ppm) upon protonation due to the strong inductive effect of the N⁺-H group.[4]

  • Other Carbons (C1, C5, C6): These carbons will also exhibit a smaller downfield shift. The magnitude of the shift generally decreases with increasing distance from the protonated nitrogen.

Summary of Predicted Spectral Data

The following table summarizes the anticipated chemical shift ranges for the free base and the predicted shifts upon formation of the hydrobromide salt.

Nucleus Position Free Base (Predicted δ, ppm) HBr Salt (Predicted δ, ppm) Predicted Δδ (Salt - Base) Key Influence
¹H H2, H42.5 - 3.53.0 - 4.5+0.5 to +1.0Strong deshielding by N⁺-H
H1, H51.0 - 2.01.2 - 2.3+0.2 to +0.3Weaker inductive effect
H63.5 - 4.53.7 - 4.8+0.2 to +0.3Weaker inductive effect
-NH---> 7.0 (broad)---Formation of ammonium proton
¹³C C2, C445 - 5548 - 62+3.0 to +7.0Strong deshielding by N⁺-H
C1, C515 - 2517 - 28+2.0 to +3.0Weaker inductive effect
C660 - 7062 - 73+2.0 to +3.0Weaker inductive effect

Experimental Protocols

To obtain high-quality, comparable NMR spectra, meticulous sample preparation and consistent instrument parameters are paramount.

A. Experimental Workflow

Caption: Workflow for comparative NMR analysis.

B. Detailed Methodology for Sample Preparation

This protocol ensures the preparation of high-quality NMR samples, which is critical for obtaining high-resolution spectra.[9]

  • Compound Weighing: Accurately weigh approximately 10-15 mg of the 3-azabicyclo[3.1.0]hexan-6-ol free base and, separately, 10-15 mg of its hydrobromide salt. For ¹³C NMR, a higher concentration (30-50 mg) may be beneficial if material is available.[10]

  • Solvent Selection:

    • For the free base , deuterated chloroform (CDCl₃) is a suitable starting solvent due to its common use and ability to dissolve many organic molecules.

    • For the hydrobromide salt , which is more polar, deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are appropriate choices. The use of D₂O will result in the exchange of the -OH and N⁺-H protons, causing their signals to disappear from the ¹H spectrum, which can be a useful diagnostic tool.[3][6]

  • Dissolution:

    • Transfer the weighed solid into a clean, dry vial.

    • Add approximately 0.6 mL of the chosen deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filtration (Critical Step):

    • To remove any microscopic solid impurities that can degrade spectral quality, the solution must be filtered.[11]

    • Prepare a micro-filter by placing a small, tight plug of glass wool into a Pasteur pipette.

    • Using the pipette, transfer the solution from the vial directly into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound name and solvent.

C. NMR Data Acquisition
  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Experiment:

    • Scans: Acquire 16-64 scans.

    • Relaxation Delay (d1): Use a delay of 1-2 seconds.

    • Acquisition Time (aq): Set to 3-4 seconds.

  • ¹³C NMR Experiment:

    • Scans: Acquire 1024 or more scans, as ¹³C has a much lower natural abundance than ¹H.

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Relaxation Delay (d1): A 2-second delay is standard.

By following these protocols, researchers can reliably obtain and compare the NMR spectra of 3-azabicyclo[3.1.0]hexan-6-ol and its hydrobromide salt, allowing for confident structural elucidation and a deeper understanding of the molecule's properties.

References

  • ResearchGate. (n.d.). Chemical shifts of the amine protons signal in ¹H NMR spectra of... Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclic amines. Shielding of .alpha. protons trans to a lone pair and cis to an N-methyl group in pyrrolidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • EPFL. (n.d.). NMR sample preparation. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Arizona. (n.d.). NMR Sample Preparation 1. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Retrieved from [Link]

  • Serianni, A. S. (Ed.). (n.d.). NMR Spin-Couplings in Saccharides: Relationships Between Structure, Conformation and the Magnitudes of JHH, JCH and JCC Values. In Glycoscience: Biology and Medicine. Springer.
  • University of Florida. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubMed. (2023, August 25). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Retrieved from [Link]

  • Grokipedia. (n.d.). J-coupling.
  • University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation. Retrieved from [Link]

  • MDPI. (2023, June 1). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). V J-Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • University of Potsdam. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 1a,5a,6a-6-Cyano-6-morpholino-3-aza-bicyclo(3.1.0)hexane-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.